Ido-IN-12
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-3-[4-(2-methylsulfanylethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN5O3S/c1-24-5-4-16-11-10(17-23-18-11)12-19-22-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHHWEREOQPCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ido-IN-12 and Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolism pathway, playing a significant role in immune suppression, particularly within the tumor microenvironment. Its inhibition is a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of Ido-IN-12, an inhibitor of IDO1, and its relationship with tryptophan metabolism. This document outlines the biochemical pathways, experimental methodologies for inhibitor evaluation, and available data on this compound and related compounds, offering a valuable resource for researchers in oncology and drug development.
Introduction: The Role of Tryptophan Metabolism in Immunity
Tryptophan, an essential amino acid, is metabolized through two primary pathways: the serotonin pathway and the kynurenine pathway. While the serotonin pathway is crucial for neurotransmitter production, the kynurenine pathway, which accounts for the majority of tryptophan degradation, plays a pivotal role in immune regulation.[1][2] The initial and rate-limiting step of the kynurenine pathway is catalyzed by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO).[3][4]
IDO1 is a heme-containing enzyme that oxidizes L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[2][3] This enzymatic activity has two major consequences for the immune system:
-
Tryptophan Depletion: The depletion of tryptophan in the local microenvironment can induce stress in immune cells, particularly T cells, leading to cell cycle arrest and anergy.[5]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites can act as signaling molecules, promoting the differentiation of regulatory T cells (Tregs) and suppressing the activity of effector T cells and natural killer (NK) cells.[3][5]
In the context of cancer, tumor cells can exploit the immunosuppressive effects of the IDO1 pathway to evade immune surveillance.[5][6] Overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment is associated with a poor prognosis in various cancers.[7] Consequently, the development of IDO1 inhibitors has emerged as a key strategy in cancer immunotherapy.[8]
This compound: An Indoleamine 2,3-Dioxygenase Inhibitor
This compound is identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO).[1][2][5][6][7] Information regarding this compound is primarily derived from patent literature, specifically WO 2017181849 A1.[1][2][5][6][7] While detailed public data on this compound is limited, this guide synthesizes the available information and provides a framework for its scientific evaluation.
Quantitative Data
Table 1: In Vitro Activity of Representative IDO1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Epacadostat | IDO1 | Enzymatic | 71.8 | - | [6] |
| Navoximod | IDO1 | Cellular | 1.1 | HEK293 | [2] |
| This compound | IDO | Not Specified | Data Not Available | Not Specified | [1][5] |
Table 2: Preclinical Pharmacokinetic Parameters of Representative IDO1 Inhibitors in Mice
| Compound | Dosing Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Indoximod | Oral | ~12,000 (at 2000 mg BID) | 2.9 | 10.5 | Good | Phase I Clinical Trial Data |
| Navoximod | Oral | Dose-proportional | ~1 | ~11 | Moderate | Phase I Clinical Trial Data |
| This compound | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways and Experimental Workflows
Tryptophan Metabolism via the Kynurenine Pathway
The following diagram illustrates the enzymatic conversion of tryptophan to kynurenine and downstream metabolites, highlighting the central role of IDO1.
Mechanism of Action of IDO1 Inhibitors
This compound, as an IDO1 inhibitor, is presumed to block the catalytic activity of the IDO1 enzyme, thereby preventing the conversion of tryptophan to N-formylkynurenine. This action is expected to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites.
Experimental Workflow for Evaluating IDO1 Inhibitors
A typical workflow for the preclinical evaluation of an IDO1 inhibitor like this compound involves a series of in vitro and in vivo assays.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize IDO1 inhibitors. Specific conditions for this compound would be detailed in its primary documentation.
IDO1 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
-
Principle: Recombinant human IDO1 is incubated with the substrate L-tryptophan in the presence of co-factors. The production of N-formylkynurenine is measured, often after conversion to kynurenine.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Methylene blue (co-factor)
-
Ascorbic acid (co-factor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde) for colorimetric detection of kynurenine
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the IDO1 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent and measure the absorbance at 490 nm.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression.
-
Cellular IDO1 Activity Assay
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and off-target effects.
-
Principle: A human cell line that expresses IDO1 (e.g., HeLa or SK-OV-3 cells) is stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is quantified.
-
Materials:
-
Human cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Recombinant human IFN-γ
-
Test compound (e.g., this compound)
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce IDO1 expression and incubate for 24-48 hours.
-
Add the test compound at various concentrations to the cells and incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 490 nm.
-
Calculate the percent inhibition of kynurenine production and determine the cellular IC50 value.
-
Conclusion
This compound represents a potential therapeutic agent targeting the immunosuppressive IDO1 pathway. While specific public data on this compound remains limited, the established methodologies for evaluating IDO1 inhibitors provide a clear path for its preclinical and clinical development. The information and protocols outlined in this guide serve as a comprehensive resource for researchers aiming to further investigate this compound and other modulators of tryptophan metabolism in the pursuit of novel cancer immunotherapies. Further investigation into the patent literature for this compound is essential for obtaining the precise quantitative data required for advanced research and development.
References
Unveiling the Biological intricacies of IDO1 Inhibition by Ido-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive microenvironment that hampers the function of effector T cells and promotes the activity of regulatory T cells. Consequently, the development of small molecule inhibitors targeting IDO1 has become a promising avenue in cancer immunotherapy. This technical guide provides an in-depth overview of the biological function and mechanism of action of Ido-IN-12, a novel inhibitor of IDO1.
Core Concepts: The IDO1 Pathway and its Role in Immunosuppression
The overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to two key immunosuppressive events:
-
Tryptophan Depletion: The depletion of local tryptophan concentrations activates the GCN2 kinase stress response in T cells, leading to cell cycle arrest and anergy.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs).
The net effect of IDO1 activity is the suppression of anti-tumor immunity, allowing cancer cells to escape immune surveillance and proliferate.
This compound: A Novel IDO1 Inhibitor
This compound, with the chemical formula C13H11BrFN5O3S, is a potent and selective inhibitor of the IDO1 enzyme. This guide will delve into the available data on its biological activity and the experimental methodologies used for its characterization.
Quantitative Data Summary
Due to the proprietary nature of this compound, detailed quantitative data from peer-reviewed publications is limited. The primary source of information is patent literature, specifically patent WO 2017181849 A1. The following table summarizes the key quantitative parameters for this compound based on available information.
| Parameter | Value | Source |
| Chemical Formula | C13H11BrFN5O3S | Patent WO 2017181849 A1 |
| Molecular Weight | 416.23 g/mol | Patent WO 2017181849 A1 |
| CAS Number | 1888341-29-4 | Vendor Information |
| IDO1 Inhibition (IC50) | Data not publicly available | - |
| Cellular Activity | Data not publicly available | - |
| In Vivo Efficacy | Data not publicly available | - |
Note: The absence of publicly available IC50 values and other quantitative data in peer-reviewed literature is a significant limitation. The information is likely contained within the patent documents, which are not fully accessible through standard search engines.
Experimental Protocols
IDO1 Enzyme Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the IDO1 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1.
General Protocol:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and the test compound (this compound).
-
Procedure:
-
The reaction is initiated by adding the IDO1 enzyme to a reaction mixture containing L-tryptophan and other co-factors in the presence of varying concentrations of this compound.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped, and the amount of kynurenine produced is measured.
-
-
Detection: Kynurenine concentration is typically determined by spectrophotometry after a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product with an absorbance maximum at 480 nm. Alternatively, HPLC or LC-MS methods can be used for more precise quantification.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for IDO1 Inhibition
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and intracellular efficacy.
Objective: To determine the cellular IC50 of this compound in a cell line that expresses IDO1.
General Protocol:
-
Cell Line: A human cell line known to express IDO1 upon stimulation, such as the HeLa cervical cancer cell line or SK-OV-3 ovarian cancer cell line, is commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
The stimulated cells are then treated with varying concentrations of this compound.
-
After an incubation period, the cell culture supernatant is collected.
-
-
Detection: The concentration of kynurenine in the supernatant is measured using the same methods described for the enzyme inhibition assay.
-
Data Analysis: The cellular IC50 is calculated by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Studies
Animal models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of an IDO1 inhibitor.
Objective: To assess the ability of this compound to inhibit tumor growth in a preclinical cancer model.
General Protocol:
-
Animal Model: Syngeneic mouse tumor models, such as the B16F10 melanoma model or the CT26 colon carcinoma model, are frequently used. These models have a competent immune system, which is essential for evaluating immunotherapies.
-
Procedure:
-
Tumor cells are implanted into the mice.
-
Once the tumors are established, the mice are treated with this compound, a vehicle control, and potentially a positive control (another known IDO1 inhibitor).
-
Tumor growth is monitored over time by measuring tumor volume.
-
-
Pharmacodynamic Analysis: Blood and tumor tissue samples can be collected to measure the levels of tryptophan and kynurenine to confirm target engagement.
-
Immunophenotyping: Tumors and draining lymph nodes can be analyzed by flow cytometry to assess changes in immune cell populations, such as an increase in CD8+ effector T cells and a decrease in Tregs.
Signaling Pathways and Experimental Workflows
IDO1-Mediated Immunosuppression and its Reversal by this compound
The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment and how its inhibition by this compound can restore anti-tumor immunity.
Caption: IDO1 pathway inhibition by this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of an IDO1 inhibitor like this compound.
Caption: Preclinical workflow for this compound evaluation.
Conclusion
This compound represents a promising therapeutic agent for cancer immunotherapy through its targeted inhibition of the IDO1 enzyme. While publicly available data is currently limited, the established methodologies for characterizing IDO1 inhibitors provide a clear framework for its continued development. Further disclosure of data from preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound in oncology. This guide serves as a foundational resource for researchers and drug development professionals interested in the evolving landscape of IDO1-targeted cancer therapies.
The Impact of Ido-IN-1 on the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Ido-IN-12" is not available in the public domain. This guide focuses on "Ido-IN-1," a known indoleamine 2,3-dioxygenase (IDO1) inhibitor, which is presumed to be the intended subject of inquiry. Due to the limited availability of comprehensive preclinical and clinical data for Ido-IN-1, this document will also incorporate representative data and methodologies from other well-characterized IDO1 inhibitors to provide a thorough technical overview.
Introduction to the Kynurenine Pathway and IDO1 Inhibition
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1] The initial and rate-limiting step of this pathway is catalyzed by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 converts tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[3]
In the context of oncology, the upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion.[4][5] By depleting tryptophan and increasing the concentration of kynurenine and its downstream metabolites, tumors can suppress the activity of effector T-cells and promote an immunosuppressive environment.[4][5]
IDO1 inhibitors, such as Ido-IN-1, are a class of therapeutic agents designed to block the enzymatic activity of IDO1.[4] By inhibiting this enzyme, these compounds aim to restore local tryptophan levels and reduce the accumulation of immunosuppressive kynurenine, thereby reactivating the anti-tumor immune response.[5]
Ido-IN-1: A Potent IDO1 Inhibitor
Ido-IN-1 is a potent inhibitor of the IDO1 enzyme. While comprehensive in vivo and clinical data for Ido-IN-1 are not widely published, in vitro data demonstrates its significant inhibitory activity.
| Compound | Chemical Formula | Molecular Weight | IC50 (Biochemical) | IC50 (HeLa cell-based) |
| Ido-IN-1 | C9H7BrFN5O2 | 316.09 g/mol | 59 nM | 12 nM |
Table 1: Chemical and In Vitro Potency Data for Ido-IN-1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for evaluating IDO1 inhibitors.
Quantitative Data on the Effect of IDO1 Inhibition
While specific in vivo data for Ido-IN-1 is limited, studies on other potent IDO1 inhibitors, such as Epacadostat, provide valuable insights into the expected pharmacodynamic effects.
| Study Type | Model | Treatment | Change in Kynurenine | Change in Tryptophan | Reference |
| Preclinical | CT26 tumor-bearing mice | Epacadostat (100mg/Kg) | ↓ 57% (Plasma) | Not reported | [6] |
| Preclinical | CT26 tumor-bearing mice | Epacadostat | ↓ 78-87% (Tumor, Plasma, Lymph Nodes) | Not reported | [1] |
| Preclinical | B16F10-mIDO1 syngeneic mouse model | NTRC 3883-0 | ↓ (effective counteraction of IDO1-induced modulation) | ↑ (effective counteraction of IDO1-induced modulation) | [7] |
Table 2: Representative In Vivo Pharmacodynamic Effects of IDO1 Inhibitors on Kynurenine and Tryptophan Levels.
Experimental Protocols
Biochemical IDO1 Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the in vitro potency of an IDO1 inhibitor.[6][8][9]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test inhibitor (e.g., Ido-IN-1) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of the test inhibitor to the wells of the microplate.
-
Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measure the absorbance of the product, N-formylkynurenine, at approximately 321 nm using a spectrophotometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay
This protocol describes a common method to assess the activity of an IDO1 inhibitor in a cellular context.[10][11]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells)[8][10]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test inhibitor (e.g., Ido-IN-1)
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent) or LC-MS/MS analysis
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.[10]
-
Add serial dilutions of the test inhibitor to the cells and incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done colorimetrically using Ehrlich's reagent (which reacts with kynurenine to produce a colored product) or more accurately by LC-MS/MS.[11]
-
Determine the IC50 value by analyzing the dose-response curve.
In Vivo Murine Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy and pharmacodynamics of an IDO1 inhibitor.[7][12]
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Murine tumor cell line that expresses IDO1 (e.g., CT26 colon carcinoma or B16F10 melanoma)[7]
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test inhibitor according to the desired dosing schedule.
-
Measure tumor volume regularly using calipers.
-
At specified time points, collect blood (for plasma) and tumor tissue samples for pharmacodynamic analysis.
-
Analyze the concentrations of tryptophan and kynurenine in the plasma and tumor homogenates using LC-MS/MS.
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.
Quantification of Tryptophan and Kynurenine by LC-MS/MS
This is a highly sensitive and specific method for the simultaneous quantification of tryptophan and kynurenine in biological matrices.[13][14][15]
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a solution such as trifluoroacetic acid or acetonitrile.[13]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Separate tryptophan and kynurenine using a gradient elution on the C18 column.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using stable isotope-labeled internal standards for accurate quantification.
Conclusion
Ido-IN-1 is a potent inhibitor of the IDO1 enzyme, a critical regulator of immune tolerance in the tumor microenvironment. While specific preclinical and clinical data for Ido-IN-1 are not extensively available, the established methodologies for characterizing IDO1 inhibitors provide a clear roadmap for its further development. The protocols and representative data presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working to advance IDO1-targeted cancer immunotherapies. The continued investigation of potent IDO1 inhibitors like Ido-IN-1 holds promise for overcoming immune resistance and improving patient outcomes in oncology.
References
- 1. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IDO1 Inhibition in Autoimmune Disease Models: A Technical Guide Focused on Epacadostat (INCB024360)
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the role of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition in preclinical models of autoimmune diseases, with a specific focus on the potent and selective inhibitor, Epacadostat (also known as INCB024360). While the initial query concerned "Ido-IN-12," a research chemical with limited available data, this guide centers on the well-characterized compound Epacadostat to illustrate the therapeutic potential of targeting the IDO1 pathway in autoimmunity.
Introduction to IDO1 in Immune Regulation and Autoimmunity
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This metabolic activity has profound immunomodulatory consequences. By depleting local tryptophan concentrations and producing bioactive metabolites known as kynurenines, IDO1 can suppress T-cell proliferation and promote the generation of regulatory T cells (Tregs), thereby fostering an immunosuppressive microenvironment.
While the role of IDO1 in cancer immune evasion is extensively studied, its involvement in autoimmune diseases is multifaceted and context-dependent.[1][2] Dysregulated IDO1 activity has been observed in various autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.[3][4] Depending on the specific disease model and the timing of intervention, both pro- and anti-inflammatory roles for IDO1 have been described, making it a complex but compelling target for therapeutic intervention.[5]
Epacadostat (INCB024360): A Potent and Selective IDO1 Inhibitor
Epacadostat (INCB024360) is an orally bioavailable, potent, and highly selective inhibitor of the IDO1 enzyme.[6][7] It has been extensively evaluated in clinical trials for oncology.[1][8][9] Its high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO) minimizes off-target effects.[6]
Chemical and Pharmacological Properties of Epacadostat:
| Property | Value | Reference |
| IC50 (HeLa cells) | 7.4 nM | [6] |
| IC50 (IFN-γ induced whole blood) | 125 nM | [6] |
| Selectivity | >1,000-fold over IDO2 and TDO | [6] |
Signaling Pathways and Mechanism of Action
The immunomodulatory effects of IDO1 are primarily mediated through two interconnected mechanisms: tryptophan depletion and the generation of kynurenine pathway metabolites. Epacadostat, by inhibiting IDO1, counteracts these effects.
The diagram above illustrates how Interferon-gamma (IFN-γ) upregulates IDO1 expression in antigen-presenting cells (APCs). IDO1 then catabolizes tryptophan into kynurenine. This depletion of tryptophan activates the GCN2 kinase pathway and inhibits the mTOR pathway in T cells, leading to effector T cell anergy or apoptosis. Kynurenine can also act as a ligand for the Aryl Hydrocarbon Receptor (AHR), promoting the differentiation of regulatory T cells (Tregs). Epacadostat blocks the catalytic activity of IDO1, thereby preventing tryptophan depletion and kynurenine production, which in turn restores effector T cell function.
Preclinical Evidence in Autoimmune Disease Models
While the majority of in vivo studies with Epacadostat have been conducted in oncology, evidence is emerging for its potential in autoimmune disease models.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. A study investigating the effect of INCB024360 in a mouse EAE model induced by MOG35-55 peptide immunization demonstrated a significant amelioration of disease severity.[5]
Table 1: Effect of INCB024360 on Clinical Signs in EAE Mice [5]
| Treatment Group | Mean Clinical Score (Day 25) | Area Under the Curve (AUC) | Body Weight Change (Day 25) |
| Vehicle/EAE | 4.0 | ~100 | Significant loss |
| INCB024360/EAE | ~1.8 | Significantly reduced vs. Vehicle/EAE | Attenuated loss |
*Data are expressed as mean ± S.E.M. (n=6). p < 0.05 when compared to vehicle/naive and #p < 0.05 when compared to Vehicle/EAE.
These findings suggest that IDO1 inhibition can mitigate the clinical progression of EAE. The study reported that mice treated with the IDO inhibitor displayed a significantly lower mean clinical score, with the majority of animals exhibiting only paresis of the hind limbs or loss of tail tone, in contrast to the tetraplegia observed in the vehicle-treated group at day 25.[5]
Lupus-Like Disease
In the B6.Nba2 mouse model of lupus, which is characterized by the production of anti-nuclear autoantibodies, elevated levels of IDO1 protein and enzymatic activity were observed.[3] However, in this specific model, neither genetic ablation of IDO1 nor pharmacological inhibition significantly altered serum autoantibody levels or splenic immune cell activation. Interestingly, pharmacological inhibition did lead to a reduction in complement factor C'3 fixation in the kidney glomeruli, suggesting a potential therapeutic benefit for lupus nephritis.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the induction of EAE and the oral administration of an IDO1 inhibitor.
Induction of Chronic EAE in C57BL/6 Mice
This protocol is adapted from established methods for inducing EAE, a model for multiple sclerosis.[2][10][11][12]
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
C57BL/6 mice (female, 8-12 weeks old)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank of each mouse.
-
Administer 100-200 ng of PTX intraperitoneally (i.p.).
-
-
PTX Boost (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: tetraplegia; 5: moribund).
-
Oral Administration of Epacadostat (INCB024360) in Mice
This protocol provides a general guideline for the oral gavage of Epacadostat in a mouse model.
Materials:
-
Epacadostat (INCB024360)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension of Epacadostat in the chosen vehicle at the desired concentration. The dosage used in the EAE study was not explicitly stated in the available abstract, but preclinical oncology studies have used doses around 100 mg/kg.[7]
-
-
Administration:
-
Administer the Epacadostat suspension or vehicle control to the mice via oral gavage once or twice daily. The treatment can be initiated either prophylactically (at the time of disease induction) or therapeutically (after the onset of clinical signs).
-
-
Monitoring:
-
Continue to monitor the mice for clinical scores, body weight, and other relevant parameters throughout the study period.
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for evaluating an IDO1 inhibitor in a preclinical autoimmune disease model.
This workflow begins with the induction of the chosen autoimmune disease model. Animals are then randomized into treatment and control groups. Following treatment administration, regular monitoring of disease progression is conducted. At the study's endpoint, tissues are collected for detailed analysis, including histopathology to assess tissue damage and inflammation, cytokine profiling to measure the levels of pro- and anti-inflammatory mediators, and immune cell phenotyping to characterize the composition and activation state of immune cell populations.
Conclusion and Future Directions
The inhibition of IDO1, exemplified by the potent and selective inhibitor Epacadostat, represents a promising therapeutic strategy for autoimmune diseases. Preclinical data, particularly in the EAE model, demonstrate the potential of this approach to ameliorate disease severity. However, the role of IDO1 in autoimmunity is complex, as highlighted by the findings in a lupus model, suggesting that the therapeutic benefit may be disease- and context-specific.
Future research should focus on:
-
Evaluating IDO1 inhibitors like Epacadostat in a broader range of autoimmune disease models, including collagen-induced arthritis and different models of lupus.
-
Elucidating the precise molecular and cellular mechanisms by which IDO1 inhibition modulates autoimmune responses in different tissues.
-
Investigating the potential of combination therapies, where IDO1 inhibitors are used in conjunction with other immunomodulatory agents.
A deeper understanding of the nuanced role of the IDO1 pathway in different autoimmune settings will be crucial for the successful clinical translation of this therapeutic approach.
References
- 1. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limited Effect of Indolamine 2,3-Dioxygenase Expression and Enzymatic Activity on Lupus-Like Disease in B6.Nba2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase activity is increased in patients with systemic lupus erythematosus and predicts disease activation in the sunny season - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Ido-IN-12: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Ido-IN-12 is identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance mechanisms, particularly in the context of cancer.[1][2][3][4][5][6] The compound is referenced in patent WO 2017181849 A1.[1][3][4][5][6] While detailed preclinical data from peer-reviewed publications are limited, this guide synthesizes the available information and outlines the typical experimental framework for evaluating such an inhibitor.
Core Concepts and Mechanism of Action
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[7] In the tumor microenvironment, the upregulation of IDO by cancer cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has two primary immunosuppressive effects:
-
Tryptophan Depletion: Deprivation of this essential amino acid arrests the proliferation of effector T cells.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites actively induce the apoptosis of effector T cells and promote the differentiation and activation of regulatory T cells (Tregs).[7]
By inhibiting IDO, this compound is presumed to block this immunosuppressive pathway, thereby restoring T-cell-mediated anti-tumor immunity.
Signaling Pathway
The targeted signaling pathway involves the modulation of the tumor microenvironment's metabolic and cellular composition. Inhibition of IDO by this compound is expected to reverse the immunosuppressive effects mediated by tryptophan catabolism.
Caption: Inhibition of the IDO1 pathway by this compound.
Quantitative Data
Specific quantitative data for this compound, such as IC50, EC50, pharmacokinetic, and toxicology parameters, are not publicly available in the reviewed search results. This information is likely detailed within patent WO 2017181849 A1. For context, other IDO1 inhibitors have reported IC50 values in the nanomolar to low micromolar range.[4]
Table 1: Representative Data for IDO1 Inhibitors (Contextual)
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Reference |
| Epacadostat | IDO1 | ~10 nM | ~75 nM | [5] |
| BMS-986205 | IDO1 | 1.1 nM (HEK293 cells) | N/A | [5] |
| PF-06840003 | hIDO-1 | 0.41 µM | 1.7 µM (THP1 cells) | [8] |
| IDO1-IN-11 | IDO1 | 0.6 nM | N/A | [4] |
| IDO-IN-15 | IDO1 | < 0.51 nM | N/A | [4] |
Note: This table is for illustrative purposes and does not contain data for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, the following are standard methodologies used to characterize IDO inhibitors.
1. IDO1 Enzymatic Assay
-
Objective: To determine the direct inhibitory activity of the compound on the recombinant IDO1 enzyme.
-
Methodology:
-
Recombinant human IDO1 is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of L-tryptophan and a reducing agent (e.g., ascorbic acid) in a suitable buffer.
-
The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine.
-
Kynurenine concentration is measured by absorbance at approximately 321 nm or by LC-MS.
-
The IC50 value is calculated from the dose-response curve.
-
2. Cell-Based IDO1 Activity Assay
-
Objective: To measure the inhibition of IDO1 activity in a cellular context.
-
Methodology:
-
Human cancer cells known to express IDO1 (e.g., HeLa, SK-OV-3) are plated.[4]
-
Cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Cells are then treated with various concentrations of this compound in the presence of L-tryptophan.
-
After incubation, the supernatant is collected, and the concentration of kynurenine is quantified using LC-MS/MS or a colorimetric assay.
-
The EC50 value is determined from the dose-response curve.
-
3. In Vivo Pharmacodynamic Assay
-
Objective: To assess the ability of this compound to inhibit IDO1 activity in a living organism.
-
Methodology:
-
A suitable animal model (e.g., mice bearing syngeneic tumors known to express IDO) is used.
-
Animals are treated with this compound at various doses and schedules.
-
Tumor and plasma samples are collected at specified time points.
-
The concentrations of tryptophan and kynurenine in the samples are measured by LC-MS/MS.
-
A reduction in the kynurenine/tryptophan ratio indicates target engagement.
-
4. In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other immunotherapies.
-
Methodology:
-
Syngeneic tumor models (e.g., MC38 colon adenocarcinoma) in immunocompetent mice are established.[2]
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, combination).
-
Tumor growth is monitored over time.
-
At the end of the study, tumors and immune cell populations can be analyzed by flow cytometry or immunohistochemistry to assess changes in the tumor microenvironment.
-
Experimental Workflow Visualization
Caption: A typical preclinical evaluation workflow for an IDO inhibitor.
Conclusion
This compound is a designated inhibitor of indoleamine 2,3-dioxygenase, a clinically relevant target for cancer immunotherapy. While specific preclinical data remains largely proprietary within patent literature, the established methodologies for characterizing IDO inhibitors provide a clear roadmap for its evaluation. Further disclosure of data from the patent holder or subsequent academic publications will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. IDO | CymitQuimica [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-06840003 | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of IDO1 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The protocols detail both enzymatic and cell-based assays to determine the potency and efficacy of test compounds.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, monomeric enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3][4] By depleting tryptophan and generating immunomodulatory kynurenine metabolites, IDO1 plays a critical role in creating an immunosuppressive microenvironment, which allows tumors to evade the host immune system.[1][2][4] Consequently, the inhibition of IDO1 is a promising strategy in cancer immunotherapy. These protocols outline the necessary steps to assess the in vitro efficacy of potential IDO1 inhibitors.
Signaling Pathway of IDO1 in Cancer
IDO1 expression in cancer can be induced by various factors, including interferons (IFNs) and other pro-inflammatory cytokines. One pathway involves the loss of the Bin1 gene, which leads to elevated STAT1- and NF-κB-dependent expression of IDO1.[2] Another mechanism involves an autocrine loop with IL-6 and the aryl hydrocarbon receptor (AHR), which is activated by the IDO1 product kynurenine, leading to sustained IDO1 expression via STAT3.[2] This complex regulation makes IDO1 a critical node in tumor-induced immune tolerance.
Experimental Protocols
Recombinant Human IDO1 Enzyme Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Test Compound (e.g., Ido-IN-12)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.[5]
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (known IDO1 inhibitor, e.g., 1-methyl-L-tryptophan) and a negative control (vehicle, e.g., DMSO).
-
Add the recombinant IDO1 enzyme to all wells except for the blank.
-
To initiate the enzymatic reaction, add L-tryptophan to all wells.
-
The formation of N-formylkynurenine, the product of the reaction, can be continuously monitored by measuring the increase in absorbance at 321 nm at 37°C.[3]
-
Record the absorbance at regular intervals for 60 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the log concentration of the compound.
Cell-Based IDO1 Activity Assay
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and off-target effects of the test compound. Human cancer cell lines, such as HeLa or SK-OV-3, which can be induced to express IDO1, are suitable for this assay.[5][6]
Materials:
-
HeLa or other suitable human cancer cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
L-Tryptophan
-
Test Compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Spectrophotometer or HPLC system
Procedure:
-
Cell Seeding: Seed the cells (e.g., 50,000 cells/well) in a 96-well plate and allow them to adhere overnight.[6]
-
IDO1 Induction: Treat the cells with IFN-γ to induce the expression of IDO1 and incubate for 48 hours.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for a predetermined time (e.g., 1-2 hours).
-
Tryptophan Addition: Add L-tryptophan to the medium to a final concentration of 100 µM and incubate for 4-24 hours.[7]
-
Kynurenine Measurement:
-
Spectrophotometric Method:
-
Collect the cell culture supernatant.
-
Add 30% TCA to the supernatant to precipitate proteins, and centrifuge.[7]
-
Transfer the resulting supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent and incubate for 10 minutes at room temperature.[7]
-
Measure the absorbance at 490 nm. The absorbance is proportional to the kynurenine concentration.
-
-
HPLC Method:
-
-
Data Analysis: Calculate the amount of kynurenine produced in each well. Determine the IC50 value of the test compound by plotting the percentage of inhibition of kynurenine production against the log concentration of the compound.
Data Presentation
The quantitative results from these assays should be summarized in a clear and structured format to allow for easy comparison of the potency of different compounds.
| Compound | Enzymatic IC50 (µM) | Cellular IC50 (µM) |
| This compound | Insert Value | Insert Value |
| Control 1 | Insert Value | Insert Value |
| Control 2 | Insert Value | Insert Value |
Table 1: Example of a data summary table for IDO1 inhibitor profiling. IC50 values represent the concentration of the compound required to inhibit 50% of the IDO1 activity.
Conclusion
The described in vitro assays provide a robust framework for the initial screening and characterization of novel IDO1 inhibitors. A thorough evaluation using both enzymatic and cell-based methods is crucial for advancing promising candidates into further preclinical and clinical development.
References
- 1. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. mdpi.com [mdpi.com]
- 4. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of Ido-IN-12, a Dual IDO1/TDO2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ido-IN-12 is a potent and selective dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). These enzymes are critical regulators of tryptophan metabolism and play a significant role in tumor immune evasion. By catalyzing the conversion of tryptophan to kynurenine, IDO1 and TDO2 create an immunosuppressive tumor microenvironment. Dual inhibition of IDO1 and TDO2 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. These application notes provide a comprehensive overview of the in vivo application of this compound, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
IDO1 and TDO2 are the rate-limiting enzymes in the kynurenine pathway of tryptophan degradation. In the tumor microenvironment, the depletion of tryptophan and the accumulation of its metabolite, kynurenine, lead to the suppression of effector T cells and the promotion of regulatory T cells (Tregs), thereby allowing cancer cells to escape immune surveillance. This compound, by inhibiting both IDO1 and TDO2, aims to reverse this immunosuppressive state. The expected downstream effects of this compound administration include the restoration of tryptophan levels and a reduction in kynurenine, leading to enhanced T-cell proliferation and function, and ultimately, anti-tumor immunity.
The signaling cascade initiated by IDO1/TDO2 activity involves the activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine, which contributes to the generation of tolerogenic dendritic cells and Tregs.
Signaling Pathway
Caption: IDO1/TDO2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Animal Models
Syngeneic mouse models are commonly used to evaluate the efficacy of IDO1/TDO2 inhibitors. The choice of cell line should be based on the expression of IDO1 and/or TDO2. For example, the LLC (Lewis Lung Carcinoma) or B16F10 melanoma cell lines are often used. Humanized mouse models can also be employed to assess the effects on a human immune system.
Formulation of this compound for Oral Administration
As specific solubility data for this compound is not publicly available, a general protocol for formulating poorly water-soluble compounds for oral gavage in mice is provided. Optimization will be necessary.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)
-
Mortar and pestle or homogenizer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Determine the required concentration of this compound based on the desired dosage (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Weigh the appropriate amount of this compound powder.
-
If using a suspension, slowly add the vehicle to the powder while triturating with a mortar and pestle or homogenizing to create a fine, uniform suspension.
-
If using a solution, first dissolve the this compound in a small amount of DMSO, then add the other components of the vehicle.
-
Vortex the preparation thoroughly.
-
Use a sonicator to ensure a homogenous suspension/solution if necessary.
-
Prepare fresh daily before administration.
In Vivo Administration Protocol
Materials:
-
Formulated this compound
-
Appropriately sized gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse to determine the precise volume of the this compound formulation to administer.
-
The recommended starting dose for dual IDO1/TDO2 inhibitors in mice is typically in the range of 50-200 mg/kg, administered once or twice daily. Based on studies with similar compounds like AT-0174, a dose of 120-170 mg/kg once daily can be a starting point.
-
-
Oral Gavage:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length and avoid stomach perforation.
-
Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule:
-
Administer this compound daily for a predetermined period, for example, 14-21 days, starting when tumors are palpable.
-
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (low dose) | This compound (high dose) |
| Tumor Volume (mm³) | |||
| Tumor Weight (g) | |||
| Plasma Kynurenine (µM) | |||
| Plasma Tryptophan (µM) | |||
| Kynurenine/Tryptophan Ratio | |||
| % CD8+ T cells in Tumor | |||
| % Treg cells in Tumor |
Key Experiments and Methodologies
-
Tumor Growth Measurement: Tumor size should be measured every 2-3 days using calipers, and tumor volume calculated using the formula: (length x width²) / 2.
-
Metabolite Analysis: Plasma and tumor homogenates should be analyzed for tryptophan and kynurenine levels using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide a direct measure of the pharmacodynamic effect of this compound.
-
Immunophenotyping: Tumors and spleens should be harvested at the end of the study. Single-cell suspensions can be prepared and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD45) for analysis by flow cytometry. This will allow for the quantification of different immune cell populations.
-
Immunohistochemistry (IHC): Tumor tissues can be fixed, sectioned, and stained for immune cell markers to visualize the infiltration of immune cells into the tumor microenvironment.
Expected Outcomes
Treatment with an effective dose of this compound is expected to result in:
-
Significant inhibition of tumor growth compared to the vehicle control group.
-
A decrease in the kynurenine-to-tryptophan ratio in both plasma and the tumor microenvironment.
-
An increase in the infiltration of CD8+ effector T cells into the tumor.
-
A decrease in the proportion of immunosuppressive regulatory T cells (Tregs) within the tumor.
These outcomes will provide strong evidence for the in vivo efficacy of this compound as an immunotherapeutic agent. The detailed protocols and application notes provided herein offer a robust framework for researchers to investigate the therapeutic potential of this novel dual IDO1/TDO2 inhibitor.
Application Note: Assessing the Stability of Ido-IN-12 in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ido-IN-12 is an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] The IDO1 pathway is a critical immune checkpoint that can be exploited by tumors to evade the immune system.[1][3] By inhibiting IDO1, compounds like this compound have the potential to enhance anti-tumor immune responses. For in vitro studies, understanding the stability of this compound in cell culture media is crucial for accurate interpretation of experimental results. This document provides a detailed protocol for assessing the stability of this compound in a typical cell culture environment.
Data Presentation
To systematically evaluate the stability of this compound, it is essential to collect and present the data in a clear and organized manner. The following table is a template for recording and comparing the stability of this compound under different conditions.
Table 1: Hypothetical Stability Data for this compound in Cell Culture Media
| Media Type | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Measured Concentration (µM) | Percent Remaining (%) |
| RPMI 1640 + 10% FBS | 37 | 0 | 10 | 10.1 | 100.0 |
| RPMI 1640 + 10% FBS | 37 | 2 | 10 | 9.8 | 97.0 |
| RPMI 1640 + 10% FBS | 37 | 6 | 10 | 9.2 | 91.1 |
| RPMI 1640 + 10% FBS | 37 | 12 | 10 | 8.5 | 84.2 |
| RPMI 1640 + 10% FBS | 37 | 24 | 10 | 7.1 | 70.3 |
| RPMI 1640 + 10% FBS | 37 | 48 | 10 | 5.2 | 51.5 |
| DMEM + 10% FBS | 37 | 0 | 10 | 9.9 | 100.0 |
| DMEM + 10% FBS | 37 | 2 | 10 | 9.7 | 98.0 |
| DMEM + 10% FBS | 37 | 6 | 10 | 9.0 | 90.9 |
| DMEM + 10% FBS | 37 | 12 | 10 | 8.2 | 82.8 |
| DMEM + 10% FBS | 37 | 24 | 10 | 6.8 | 68.7 |
| DMEM + 10% FBS | 37 | 48 | 10 | 4.9 | 49.5 |
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in cell culture media.
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI 1640, DMEM) with serum (e.g., 10% FBS) and supplements as required for the specific cell line
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate modifier for mobile phase)
Protocol:
-
Preparation of this compound Stock Solution:
-
Preparation of Spiked Cell Culture Media:
-
Warm the desired cell culture medium (e.g., RPMI 1640 + 10% FBS) to 37°C.
-
Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (typically ≤ 0.1%) to minimize solvent effects.
-
Gently mix the solution thoroughly.
-
-
Incubation and Sampling:
-
Aliquot the spiked media into sterile microcentrifuge tubes (e.g., 1 mL per tube).
-
Place the tubes in a 37°C incubator, mimicking cell culture conditions.
-
At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), remove one tube for analysis. The T=0 sample should be processed immediately after preparation.
-
-
Sample Preparation for Analysis:
-
For each time point, precipitate proteins from the media sample by adding 2-3 volumes of cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for HPLC or LC-MS analysis.
-
-
Analytical Method (HPLC/LC-MS):
-
Develop a suitable reverse-phase HPLC or LC-MS method to quantify the concentration of this compound. This will involve optimizing the mobile phase composition, gradient, column, and detector settings.
-
Prepare a standard curve of this compound in the same cell culture medium (processed in the same manner as the samples) to accurately quantify the concentrations in the test samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Calculate the half-life (t½) of this compound in the cell culture medium. For a first-order decay, this can be calculated from the decay rate constant.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams:
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for assessing the stability of this compound.
The stability of this compound in cell culture media is a critical parameter that can influence the outcome and reproducibility of in vitro experiments. By following the detailed protocol outlined in this application note, researchers can effectively determine the stability profile of this compound in their specific cell culture system. This will enable the appropriate design of experiments, such as determining the frequency of media changes required to maintain a desired concentration of the inhibitor, and ensure the generation of reliable and accurate data in the investigation of IDO1-mediated biological processes.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. glpbio.com [glpbio.com]
- 5. IDO-IN-13 | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
Application Notes and Protocols: Preparing Ido-IN-12 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ido-IN-12 is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a critical regulator of immune responses and is implicated in the pathology of various diseases, including cancer, by promoting immune tolerance that allows tumors to evade the host's immune system. The enzyme catalyzes the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, leading to tryptophan depletion and the accumulation of immunosuppressive metabolites. This compound blocks this activity, making it a valuable tool for research in immuno-oncology and other fields where IDO1-mediated immunosuppression is a factor. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reliable experimental outcomes.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 416.23 g/mol | |
| CAS Number | 1888341-29-4 | |
| Formula | C₁₃H₁₁BrFN₅O₃S |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (approximately 120.13 mM) | To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial. |
Table 3: Example Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO |
| 1 mM | 0.416 mg | 1 mL |
| 5 mM | 2.081 mg | 1 mL |
| 10 mM | 4.162 mg | 1 mL |
| 50 mM | 20.81 mg | 1 mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered with foil to protect from light)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 20.81 mg.
-
Add DMSO: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Vortex the solution thoroughly for several minutes.
-
If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic bath.
-
Alternatively, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Aliquot: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS) for experimental use.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes or pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium using the formula:
-
C₁V₁ = C₂V₂
-
Where:
-
C₁ = Concentration of the stock solution (e.g., 50 mM)
-
V₁ = Volume of the stock solution to be added
-
C₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Final volume of the working solution
-
-
-
Dilution:
-
Add the calculated volume of the DMSO stock solution to the aqueous medium.
-
Important: To avoid precipitation, add the DMSO stock to the aqueous medium while vortexing or mixing. Do not add the aqueous medium to the DMSO stock.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays.
-
-
Use Immediately: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Signaling Pathway
Application Notes and Protocols for Ido-IN-12 in Western Blot Analysis of IDO1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, catalyzing the rate-limiting step of tryptophan degradation. Its immunosuppressive functions have implicated it in various pathologies, including cancer, by allowing tumors to evade the immune system. Ido-IN-12 is a potent and selective inhibitor of IDO1, making it a valuable tool for studying the enzyme's role in cellular processes and for validating its potential as a therapeutic target. This document provides detailed protocols for utilizing this compound in the Western blot analysis of IDO1 protein expression, enabling researchers to investigate the effects of IDO1 inhibition in various experimental models.
Data Presentation
The inhibitory effect of this compound on IDO1 activity can be quantified to determine its half-maximal inhibitory concentration (IC50). While the specific IC50 for this compound is detailed in patent WO 2017181849 A1, a representative table of IC50 values for various IDO1 inhibitors is provided below for comparative purposes. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.
| Inhibitor | Target(s) | IC50 Value | Reference |
| Epacadostat (INCB024360) | IDO1 | 10 nM | [1] |
| Navoximod (GDC-0919) | IDO1 | 75 nM (EC50) | [1] |
| IDO-IN-1 | IDO1 | 59 nM | [1] |
| IDO-IN-2 | IDO1 | 38 nM | [1] |
| Linrodostat (BMS-986205) | IDO1 | 1.7 nM | [1] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Mammalian cell line expressing IDO1 (e.g., HeLa, SKOV-3, or IFN-γ-stimulated cells)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Interferon-gamma (IFN-γ, optional, for inducing IDO1 expression)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
IDO1 Induction (Optional): To enhance IDO1 expression, treat cells with IFN-γ (e.g., 20-100 ng/mL) for 24-48 hours prior to inhibitor treatment. This step is crucial for cell lines with low basal IDO1 expression.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM) to determine the optimal inhibitory concentration.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 12-24 hours). The optimal incubation time may vary depending on the cell line and experimental goals.
-
Cell Harvesting:
-
After incubation, place the culture vessels on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Proceed to the protein extraction and quantification protocol.
-
Protocol 2: Western Blot Analysis of IDO1
This protocol outlines the steps for detecting IDO1 protein levels by Western blot following cell treatment and lysis.
Materials:
-
Cell lysate containing IDO1 protein
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10-12%)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against IDO1 (refer to manufacturer's datasheet for recommended dilution)
-
Loading control primary antibody (e.g., β-actin, GAPDH, or β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol for the transfer apparatus.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IDO1 antibody in blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, the membrane can be stripped of the IDO1 antibody and re-probed with a primary antibody against a loading control protein to ensure equal protein loading across all lanes.
-
Visualization of Pathways and Workflows
Caption: Simplified IDO1 signaling pathway.
Caption: Western blot workflow for IDO1 analysis.
References
Application Note: Measuring the Efficacy of Ido-IN-12 in Patient-Derived Xenografts
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1][2][3] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 depletes the tumor microenvironment of tryptophan, which is necessary for T-cell proliferation and function.[2][4] The accumulation of kynurenine also promotes the generation and activity of regulatory T cells (Tregs), further suppressing anti-tumor immunity.[2][5] High IDO1 expression is correlated with poor prognosis in various cancers.[2][4]
Ido-IN-12 is a novel, potent, and selective inhibitor of the IDO1 enzyme. This application note provides a detailed protocol for evaluating the in vivo efficacy of this compound using patient-derived xenograft (PDX) models. PDX models, derived directly from patient tumors, are recognized for retaining the histological and genetic characteristics of the original tumor, making them a valuable tool for preclinical drug evaluation.[6]
This document outlines the procedures for establishing PDX models, designing and executing an efficacy study with this compound, and performing key pharmacodynamic and correlative studies to assess its mechanism of action.
Signaling Pathway of IDO1-Mediated Immune Suppression
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for PDX Efficacy Study
Caption: Experimental workflow for evaluating this compound efficacy in PDX models.
Protocols
Patient-Derived Xenograft (PDX) Model Establishment
This protocol describes the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected in sterile media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old).
-
Surgical instruments (scalpels, forceps).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Matrigel (optional).
Procedure:
-
Within 2-4 hours of surgical resection, transport the patient tumor tissue to the laboratory on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS.
-
Mince the tumor into small fragments of approximately 2-3 mm³.
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurement twice weekly.
-
Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for expansion into a larger cohort of mice (passage 1 or P1).
This compound Efficacy Study in PDX-bearing Mice
This protocol outlines the design and execution of an in vivo efficacy study.
Materials:
-
A cohort of PDX-bearing mice with established tumors (e.g., 100-200 mm³).
-
This compound formulated in an appropriate vehicle.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Analytical balance for mouse body weight.
Procedure:
-
When tumors reach the desired size range, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
-
Record the initial tumor volume and body weight for each mouse.
-
Administer this compound or vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.
-
At the endpoint, collect terminal samples for pharmacodynamic and immunohistochemical analysis (see protocols below).
Pharmacodynamic Analysis: Kynurenine and Tryptophan Measurement by LC-MS/MS
This protocol describes the quantification of tryptophan and kynurenine in plasma and tumor tissue.
Materials:
-
Plasma and homogenized tumor tissue samples.
-
Internal standards (e.g., deuterated tryptophan and kynurenine).
-
Protein precipitation solution (e.g., trichloroacetic acid or acetonitrile).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 100 µL of internal standard solution.
-
Add 50 µL of protein precipitation solution, vortex, and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Sample Preparation (Tumor Tissue):
-
Homogenize a known weight of tumor tissue in PBS.
-
Perform a protein quantification assay (e.g., BCA) on the homogenate.
-
Proceed with protein precipitation as described for plasma.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as formic acid in water and acetonitrile.
-
Detect tryptophan and kynurenine using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantify the concentrations based on a standard curve.
-
Calculate the Kynurenine/Tryptophan (K/T) ratio.
-
Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol details the staining of tumor sections for CD8+ T cells and FoxP3+ regulatory T cells.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Primary antibodies: anti-CD8 and anti-FoxP3.
-
Secondary antibodies and detection reagents (e.g., HRP-polymer-based detection system).
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hematoxylin for counterstaining.
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific protein binding.
-
Incubate with the primary antibody (anti-CD8 or anti-FoxP3) at the optimized dilution.
-
Incubate with the secondary antibody and detection reagent.
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Image the slides and quantify the number of positive cells per unit area.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a PDX Model
| Treatment Group | Dosing Schedule | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Daily, p.o. | 10 | 152 ± 15 | 1489 ± 120 | - | -2.5 ± 1.8 |
| This compound (25 mg/kg) | Daily, p.o. | 10 | 155 ± 14 | 834 ± 98 | 44 | -1.8 ± 2.1 |
| This compound (50 mg/kg) | Daily, p.o. | 10 | 153 ± 16 | 476 ± 75 | 68 | -0.5 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Pharmacodynamic Effects of this compound on Tryptophan and Kynurenine Levels
| Treatment Group | Dosing Schedule | Plasma Kynurenine (µM) ± SEM | Plasma Tryptophan (µM) ± SEM | Plasma K/T Ratio | Tumor Kynurenine (pmol/mg) ± SEM | Tumor Tryptophan (pmol/mg) ± SEM | Tumor K/T Ratio |
| Vehicle Control | Daily, p.o. | 2.5 ± 0.3 | 85 ± 7 | 0.029 | 15.2 ± 2.1 | 120 ± 15 | 0.127 |
| This compound (50 mg/kg) | Daily, p.o. | 0.8 ± 0.1 | 92 ± 8 | 0.009 | 4.1 ± 0.8 | 135 ± 18 | 0.030 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 3: Effect of this compound on Tumor Infiltrating Lymphocytes
| Treatment Group | Dosing Schedule | CD8+ Cells / mm² ± SEM | FoxP3+ Cells / mm² ± SEM | CD8+/FoxP3+ Ratio |
| Vehicle Control | Daily, p.o. | 15 ± 4 | 25 ± 6 | 0.6 |
| This compound (50 mg/kg) | Daily, p.o. | 45 ± 8 | 12 ± 3 | 3.75 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for assessing the preclinical efficacy of the novel IDO1 inhibitor, this compound, in patient-derived xenograft models. The detailed protocols for PDX establishment, in vivo efficacy studies, and pharmacodynamic and immunohistochemical analyses will enable researchers to robustly evaluate the anti-tumor activity and mechanism of action of this compound. The provided data tables serve as a template for presenting key findings in a clear and structured manner. Successful application of these methods will be crucial in advancing the development of this compound as a potential cancer immunotherapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols: Ido-IN-12 in Combination with Immunotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of Ido-IN-12, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), particularly in combination with immunotherapy agents. The protocols outlined below are intended to guide researchers in assessing the synergistic potential of this compound with immune checkpoint inhibitors to enhance anti-tumor immune responses.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that is frequently overexpressed in the tumor microenvironment. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells (Tregs), thereby enabling tumor cells to evade immune surveillance.[1]
This compound is a potent small molecule inhibitor of IDO1. In vitro studies have demonstrated its high selectivity and efficacy in blocking IDO1 enzymatic activity. The combination of IDO1 inhibition with other immunotherapies, such as immune checkpoint blockade, represents a promising strategy to overcome tumor-induced immunosuppression and enhance the efficacy of cancer treatment.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide representative data for the combination of an IDO1 inhibitor with an anti-PD-1 antibody.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Human Recombinant IDO1) | 59 nM | Enzyme Assay | [4] |
| IC50 (HeLa cells) | 12 nM | Cellular Assay | [4] |
| Selectivity vs. TDO | >10 µM | Enzyme Assay | [4] |
Table 2: Representative In Vitro Data for IDO1 Inhibitor in Combination with Anti-PD-1 Antibody
Note: This data is representative of the expected synergistic effects based on studies with other selective IDO1 inhibitors, as specific combination data for this compound was not publicly available.
| Treatment Group | T Cell Proliferation (% of Control) | IFN-γ Production (pg/mL) |
| Control (Tumor Cells + T Cells) | 30% | 150 |
| This compound (100 nM) | 55% | 350 |
| Anti-PD-1 Antibody (10 µg/mL) | 60% | 400 |
| This compound (100 nM) + Anti-PD-1 Antibody (10 µg/mL) | 85% | 750 |
Signaling Pathways and Experimental Workflows
// Connections T_Cell -> IFNg [label="releases", color="#34A853"]; IFNg -> Tumor_Cell [label="stimulates", color="#34A853"]; IFNg -> APC [label="stimulates", color="#34A853"]; Tumor_Cell -> IDO1 [label="expresses", color="#EA4335"]; APC -> IDO1 [label="expresses", color="#EA4335"]; Ido_IN_12 -> IDO1 [label="inhibits", color="#4285F4", style=dashed, arrowhead=tee]; IDO1 -> Tryptophan [label="depletes", color="#EA4335"]; Tryptophan -> Kynurenine [label="converts to", color="#EA4335", dir=none]; IDO1 -> Kynurenine [label="produces", color="#EA4335"]; Tryptophan -> T_Cell_Suppression [label="depletion leads to", color="#EA4335"]; Kynurenine -> T_Cell_Suppression [label="accumulation leads to", color="#EA4335"]; Kynurenine -> Treg_Activation [label="promotes", color="#EA4335"]; T_Cell_Suppression -> T_Cell [color="#EA4335", arrowhead=tee]; Treg_Activation -> Treg [color="#EA4335"]; Treg -> T_Cell [label="suppresses", color="#EA4335", arrowhead=tee]; } Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based IDO1 Activity Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on IDO1 activity in a cellular context.
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa or SKOV-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Assay buffer (e.g., PBS)
-
96-well cell culture plates
-
Kynurenine detection reagent or HPLC system
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: To induce IDO1 expression, treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the IFN-γ containing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Prepare a stock solution of L-Tryptophan in assay buffer. Add L-Tryptophan to each well to a final concentration of 100-200 µM.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Kynurenine Measurement:
-
Colorimetric Assay: After incubation, collect the cell supernatant. Add a kynurenine detection reagent according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.
-
HPLC Analysis: Collect the supernatant and analyze the kynurenine concentration using a validated HPLC method.[5]
-
-
Data Analysis: Generate a dose-response curve by plotting the percentage of IDO1 inhibition against the logarithm of this compound concentration. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro T Cell Co-Culture Assay to Evaluate this compound in Combination with an Immune Checkpoint Inhibitor
This protocol assesses the ability of this compound, alone and in combination with an anti-PD-1 antibody, to restore T cell function in the presence of IDO1-expressing tumor cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., IFN-γ pre-treated SKOV-3)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium with 10% FBS and IL-2 (for primary T cells)
-
This compound
-
Anti-PD-1 antibody (e.g., Nivolumab or Pembrolizumab)
-
Isotype control antibody
-
T cell stimulation reagents (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))
-
96-well cell culture plates
-
Reagents for assessing T cell proliferation (e.g., CFSE) and cytokine production (e.g., IFN-γ or IL-2 ELISA kit)
Procedure:
-
Tumor Cell Seeding: Seed IFN-γ pre-treated (to induce IDO1 and PD-L1 expression) SKOV-3 cells in a 96-well plate at 2 x 10^4 cells/well and allow them to adhere.
-
T Cell Preparation: Isolate primary human T cells from PBMCs or use a T cell line like Jurkat. If using primary T cells, they can be pre-labeled with CFSE for proliferation analysis.
-
Co-culture Setup: Add T cells to the wells containing the tumor cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Treatment Addition: Add the following treatments to the appropriate wells:
-
Vehicle control
-
This compound (at a concentration around its IC50, e.g., 100 nM)
-
Anti-PD-1 antibody (e.g., 10 µg/mL)
-
Isotype control antibody (at the same concentration as the anti-PD-1 antibody)
-
This compound + Anti-PD-1 antibody
-
-
T Cell Stimulation: Add T cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or PHA at 1-5 µg/mL) to all wells.
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis of T Cell Function:
-
Proliferation (CFSE Assay): Harvest the T cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell division.
-
Cytokine Production (ELISA): Collect the culture supernatant and measure the concentration of IFN-γ or IL-2 using a specific ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis: Compare the levels of T cell proliferation and cytokine production across the different treatment groups to determine the individual and combined effects of this compound and the anti-PD-1 antibody. Statistical analysis (e.g., ANOVA) should be performed to assess the significance of the observed differences.
Conclusion
The provided application notes and protocols offer a framework for the in vitro characterization of this compound and its synergistic potential with immunotherapy. By utilizing these methodologies, researchers can effectively evaluate the ability of this compound to reverse IDO1-mediated immunosuppression and enhance anti-tumor T cell responses, thereby providing a strong rationale for its further development in combination cancer therapies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Ido-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune escape.[1][2][3] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the essential amino acid tryptophan and generates immunosuppressive metabolites known as kynurenines.[1][2][4] This metabolic activity suppresses the function of effector T cells, promotes the differentiation of regulatory T cells (Tregs), and impairs the maturation and function of dendritic cells (DCs), thereby creating a tolerogenic tumor microenvironment.[1][2][5]
Ido-IN-12 is a potent and selective inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound aims to reverse the immunosuppressive effects within the tumor microenvironment, restore anti-tumor T cell responses, and enhance the efficacy of cancer immunotherapies.
These application notes provide detailed protocols for the analysis of immune cell populations by flow cytometry following treatment with this compound. The provided methodologies are designed to enable researchers to comprehensively evaluate the immunomodulatory effects of this compound on various immune cell subsets, including T lymphocytes, dendritic cells, and myeloid-derived suppressor cells (MDSCs).
Mechanism of Action of IDO1 and its Inhibition
IDO1 is an intracellular heme-containing enzyme.[3] Its expression is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment in response to pro-inflammatory signals like interferon-gamma (IFN-γ). The depletion of tryptophan by IDO1 activity can lead to T cell cycle arrest and anergy.[1] Furthermore, the accumulation of kynurenine metabolites can induce T cell apoptosis and skew the immune response towards a regulatory phenotype.[1][4]
This compound, as an IDO1 inhibitor, is designed to block the enzymatic activity of IDO1. This inhibition is expected to increase local tryptophan concentrations and reduce the levels of immunosuppressive kynurenines. The anticipated downstream effects include the restoration of effector T cell proliferation and function, a reduction in the frequency and suppressive activity of Tregs, and the promotion of DC maturation and antigen presentation.
Experimental Protocols
The following protocols provide a framework for assessing the immunological effects of this compound. It is recommended to optimize parameters such as this compound concentration and treatment duration for each specific cell type and experimental system.
Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the treatment of human PBMCs with this compound for subsequent flow cytometric analysis of T cell populations.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T cell stimulation
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add T cell stimuli (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for flow cytometry staining.
Protocol 2: Flow Cytometry Staining for T Cell Phenotyping
This protocol outlines the staining procedure for identifying T cell subsets and their activation/exhaustion status.
Materials:
-
Harvested cells from Protocol 1
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (to prevent non-specific antibody binding)
-
Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)
-
Fixable Viability Dye
-
Intracellular Staining Buffer Set (for FoxP3 staining)
-
Flow cytometry tubes or 96-well V-bottom plates
Procedure:
-
Transfer the harvested cells to flow cytometry tubes or a 96-well V-bottom plate.
-
Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cells in 100 µL of PBS and add a fixable viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 50 µL of Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
For intracellular staining of FoxP3 (for Tregs), fix and permeabilize the cells using an Intracellular Staining Buffer Set according to the manufacturer's protocol.
-
Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer for acquisition on a flow cytometer.
Protocol 3: Flow Cytometry Staining for Dendritic Cell and MDSC Phenotyping
This protocol is for the analysis of dendritic cell maturation and the quantification of MDSC populations.
Materials:
-
Similar materials as in Protocol 2, with a different antibody panel (see Tables 2 and 3).
Procedure:
The procedure is similar to Protocol 2 for surface staining. Intracellular staining is generally not required for the markers listed in Tables 2 and 3.
Data Presentation
The quantitative data obtained from flow cytometry analysis should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Suggested Flow Cytometry Panel for T Cell Analysis
| Target | Fluorochrome | Clone | Purpose |
| CD3 | FITC | UCHT1 | Pan T Cell Marker |
| CD4 | PE | RPA-T4 | Helper T Cell Marker |
| CD8 | PerCP-Cy5.5 | SK1 | Cytotoxic T Cell Marker |
| CD25 | APC | M-A251 | Activation/Treg Marker |
| FoxP3 | Alexa Fluor 647 | 259D | Treg Lineage Marker |
| PD-1 | BV421 | EH12.2H7 | Exhaustion Marker |
| TIM-3 | PE-Cy7 | F38-2E2 | Exhaustion Marker |
| Ki-67 | BV605 | Ki-67 | Proliferation Marker |
| Viability Dye | e.g., Zombie Aqua | - | Live/Dead Discrimination |
Table 2: Suggested Flow Cytometry Panel for Dendritic Cell Maturation Analysis
| Target | Fluorochrome | Clone | Purpose |
| Lineage Cocktail | FITC | (CD3, CD14, CD16, CD19, CD20, CD56) | Dump Channel |
| HLA-DR | PerCP-Cy5.5 | G46-6 | MHC Class II |
| CD11c | PE | B-ly6 | Myeloid DC Marker |
| CD123 | APC | 7G3 | Plasmacytoid DC Marker |
| CD80 | BV421 | L307.4 | Co-stimulatory Molecule |
| CD86 | PE-Cy7 | 2331 (FUN-1) | Co-stimulatory Molecule |
| CCR7 | BV605 | G043H7 | Maturation/Homing Marker |
| Viability Dye | e.g., Zombie Aqua | - | Live/Dead Discrimination |
Table 3: Suggested Flow Cytometry Panel for MDSC Analysis
| Target | Fluorochrome | Clone | Purpose |
| Lineage Cocktail | FITC | (CD3, CD19, CD20, CD56) | Dump Channel |
| HLA-DR | PerCP-Cy5.5 | G46-6 | Exclusion Marker |
| CD33 | PE | WM53 | Myeloid Marker |
| CD11b | APC | ICRF44 | Myeloid Marker |
| CD14 | BV421 | M5E2 | Monocytic MDSC Marker |
| CD15 | PE-Cy7 | W6D3 | Granulocytic MDSC Marker |
| CD66b | BV605 | G10F5 | Granulocytic Marker |
| Viability Dye | e.g., Zombie Aqua | - | Live/Dead Discrimination |
Table 4: Example Data Summary Table for T Cell Analysis
| Treatment Group | % CD4+ of CD3+ | % CD8+ of CD3+ | % Treg of CD4+ | % PD-1+ of CD8+ | % Ki-67+ of CD8+ |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (0.1 nM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 nM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 nM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (100 nM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Expected Outcomes
Treatment with an effective IDO1 inhibitor such as this compound is anticipated to result in the following immunological changes, which can be quantified by flow cytometry:
-
Increased T Cell Proliferation and Activation: An increase in the percentage of Ki-67+ and CD25+ T cells.
-
Reversal of T Cell Exhaustion: A decrease in the expression of exhaustion markers such as PD-1 and TIM-3 on CD8+ T cells.
-
Reduction in Regulatory T Cells: A decrease in the percentage of CD4+CD25+FoxP3+ Tregs.
-
Enhanced Dendritic Cell Maturation: An upregulation of co-stimulatory molecules (CD80, CD86) and maturation markers (CCR7) on dendritic cells.
-
Modulation of Myeloid-Derived Suppressor Cells: A potential decrease in the frequency of both monocytic (M-MDSCs) and polymorphonuclear (PMN-MDSCs) MDSCs.
Troubleshooting
-
High background staining: Ensure proper Fc blocking and titration of antibodies.
-
Poor cell viability: Handle cells gently, use appropriate buffers, and minimize the time between harvesting and analysis.
-
Weak signal: Use bright fluorochromes for low-expressing markers and ensure proper instrument setup and compensation.
-
Inconsistent results: Standardize all steps of the protocol, including cell handling, treatment conditions, and staining procedures.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the immunomodulatory effects of the IDO1 inhibitor this compound using flow cytometry. By carefully following these methodologies and adapting them to specific experimental needs, it is possible to generate robust and reliable data to elucidate the mechanism of action of this compound and its potential as a cancer immunotherapeutic agent.
References
- 1. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
Application of a Novel IDO1 Inhibitor, Ido-IN-12, in Glioblastoma Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatments.[1][2] A key factor contributing to GBM's therapeutic resistance is its profoundly immunosuppressive tumor microenvironment.[3][4] One of the critical mediators of this immune evasion is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[5][6] IDO1 is a rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[6][7] Elevated IDO1 expression, observed in over 90% of GBM patient samples, leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[5][6][8] This metabolic reprogramming suppresses the function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby fostering an immunotolerant environment conducive to tumor growth.[3][6][9] Consequently, targeting the IDO1 pathway has emerged as a promising therapeutic strategy for glioblastoma.
This document provides detailed application notes and protocols for the investigation of Ido-IN-12, a novel, potent, and specific inhibitor of the IDO1 enzyme, in the context of glioblastoma research. The methodologies described herein are based on established protocols for other IDO1 inhibitors and are intended to guide researchers in the preclinical evaluation of this compound.
Mechanism of Action
This compound is hypothesized to function as a competitive inhibitor of the IDO1 enzyme, preventing the conversion of tryptophan to N-formylkynurenine. By blocking this initial and rate-limiting step of the kynurenine pathway, this compound is expected to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment. This, in turn, is predicted to reinvigorate anti-tumor immune responses by enhancing the proliferation and cytotoxic activity of effector T cells and diminishing the suppressive function of Tregs. Recent research also suggests that IDO1 may have non-enzymatic functions that contribute to immune suppression, and further investigation is warranted to determine if this compound affects these pathways.[10][11]
Caption: Inhibition of the IDO1 pathway by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of various IDO1 inhibitors in glioblastoma models. This data provides a benchmark for evaluating the efficacy of this compound.
Table 1: In Vivo Efficacy of IDO1 Inhibitors in Glioblastoma Mouse Models
| Compound | Mouse Model | Treatment Regimen | Median Overall Survival (days) | Control Median Survival (days) | Source |
| BGB-5777 | C57BL/6 with GL261 cells | 100mg/kg, BID, for 4 weeks | 26.5 | Not specified | [12] |
| BGB-5777 + RT + anti-PD-1 | C57BL/6 with GL261 cells | Combination therapy | 32.5 | 22 (IgG control) | [1] |
| Epacadostat + anti-PD-1 | C57BL/6 with GL261 cells | Combination therapy | Increased eradication rate | Not specified | [8] |
Note: Data for this compound is not yet available and should be determined experimentally.
Experimental Protocols
In Vitro Assays
1. IDO1 Enzymatic Activity Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting IDO1 enzyme activity.
-
Methodology:
-
Human recombinant IDO1 enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by adding L-tryptophan.
-
The conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine, is measured by spectrophotometry or HPLC.
-
The IC50 value (the concentration of this compound required to inhibit 50% of IDO1 activity) is calculated.
-
2. Cell-Based IDO1 Activity Assay
-
Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.
-
Methodology:
-
Human glioblastoma cell lines (e.g., U87) are stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.[1]
-
Cells are then treated with a range of concentrations of this compound.
-
The supernatant is collected, and the concentration of kynurenine is measured using a colorimetric assay or LC-MS.
-
The cellular IC50 value is determined.
-
3. T-cell Proliferation and Cytotoxicity Assays
-
Objective: To evaluate the effect of this compound on T-cell function in the presence of IDO1-expressing glioblastoma cells.
-
Methodology:
-
Co-culture IFNγ-stimulated glioblastoma cells with human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Treat the co-culture with this compound.
-
Assess T-cell proliferation using methods such as CFSE staining or BrdU incorporation.
-
Measure T-cell-mediated cytotoxicity against glioblastoma cells using a chromium-51 release assay or similar methods.
-
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Studies
1. Orthotopic Glioblastoma Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound as a single agent and in combination with other therapies.
-
Animal Model: Syngeneic mouse models, such as C57BL/6 mice intracranially engrafted with GL261 murine glioma cells, are commonly used.[8][12]
-
Methodology:
-
Stereotactically implant GL261 cells into the striatum of C57BL/6 mice.
-
Monitor tumor growth using bioluminescence imaging if using luciferase-expressing cells.
-
Once tumors are established (e.g., day 14 post-implantation), randomize mice into treatment groups:
-
Vehicle control
-
This compound monotherapy
-
Standard-of-care (e.g., radiation, temozolomide)
-
This compound in combination with standard-of-care
-
This compound in combination with immunotherapy (e.g., anti-PD-1 antibody)
-
-
Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitor animal health and survival.
-
At the study endpoint, collect brain tissue for histological and immunological analysis.
-
2. Pharmacokinetic and Pharmacodynamic Analysis
-
Objective: To determine the pharmacokinetic profile of this compound and its pharmacodynamic effects in vivo.
-
Methodology:
-
Administer a single dose of this compound to tumor-bearing mice.
-
Collect blood and brain tissue at various time points.
-
Measure the concentration of this compound in plasma and brain tissue using LC-MS/MS to determine its bioavailability and blood-brain barrier penetration.
-
Measure the kynurenine-to-tryptophan ratio in the plasma and tumor tissue as a pharmacodynamic biomarker of IDO1 inhibition.
-
3. Immune Cell Infiltration Analysis
-
Objective: To characterize the impact of this compound on the tumor immune microenvironment.
-
Methodology:
-
Treat tumor-bearing mice with this compound as described above.
-
At the endpoint, harvest tumors and isolate tumor-infiltrating lymphocytes (TILs).
-
Analyze the TIL population by flow cytometry for markers of different T-cell subsets (e.g., CD4+, CD8+, FoxP3+ Tregs), natural killer cells, and myeloid-derived suppressor cells.
-
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
The inhibition of the IDO1 pathway represents a highly promising immunotherapeutic strategy for glioblastoma. The preclinical evaluation of novel IDO1 inhibitors, such as the hypothetical this compound, is crucial for advancing this therapeutic approach. The protocols outlined in this document provide a comprehensive framework for the in vitro and in vivo characterization of this compound, from determining its enzymatic potency to assessing its efficacy and mechanism of action in a relevant animal model of glioblastoma. The successful completion of these studies will be instrumental in determining the potential of this compound for further development as a novel treatment for this devastating disease.
References
- 1. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Cell IDO Enhances Immune Suppression and Decreases Survival Independent of Tryptophan Metabolism in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vocabulary.com [vocabulary.com]
- 10. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scholars@Duke publication: Regulatory T cells move in when gliomas say "I Do". [scholars.duke.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ido-IN-12 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ido-IN-12, a potent Indoleamine 2,3-dioxygenase (IDO1) inhibitor, in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful optimization of this compound concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid L-tryptophan.[2][3] In the context of cancer, increased IDO1 activity in tumor cells and antigen-presenting cells leads to tryptophan depletion in the tumor microenvironment. This tryptophan starvation suppresses the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation of immunosuppressive regulatory T (Treg) cells.[2][4] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby restoring local tryptophan levels, alleviating immune suppression, and enhancing anti-tumor immune responses.[2][5]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity. It is highly soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[1][6] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Q3: What is a good starting concentration for this compound in my cell culture experiment?
If the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are known from the literature for your specific cell line or a similar one, a good starting point is to use a concentration 5 to 10 times higher than these values to ensure complete inhibition. If these values are unknown, it is advisable to perform a dose-response experiment covering a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal concentration for your experimental system.[7] For example, one could test a range from 10 nM to 10 µM.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate DMSO concentrations up to 0.5% or 1% in the final culture medium without significant toxicity.[7] However, it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound treated cells, to account for any solvent-specific effects.[8]
Data Presentation
Table 1: this compound Solubility and Stock Solution Preparation
| Property | Value | Reference |
| Molecular Weight | 416.23 g/mol | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (120.13 mM) | [1] |
| Storage of Stock | -20°C for up to 1 month | [1] |
| Solution | -80°C for up to 6 months | [1] |
Table 2: Example Stock Solution Preparation for this compound (MW: 416.23)
| Target Stock Concentration | Amount of this compound | Volume of DMSO |
| 1 mM | 1 mg | 2.4025 mL |
| 5 mM | 1 mg | 0.4805 mL |
| 10 mM | 1 mg | 0.2403 mL |
| 10 mM | 5 mg | 1.2013 mL |
| 10 mM | 10 mg | 2.4025 mL |
Troubleshooting Guide
Q: I am not observing any inhibitory effect of this compound on my cells. What could be the problem?
A: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
IDO1 Expression: Your cell line may not express IDO1 or may express it at very low levels. IDO1 expression is often induced by inflammatory stimuli like interferon-gamma (IFN-γ).[4][9][10] Consider pre-treating your cells with IFN-γ (e.g., 100 ng/mL for 24 hours) to induce IDO1 expression before adding this compound.[10]
-
Inhibitor Inactivity: The this compound may have degraded due to improper storage or handling. Ensure that stock solutions are stored correctly and avoid multiple freeze-thaw cycles.[1]
-
Experimental Readout: The endpoint you are measuring may not be sensitive enough to detect the effects of IDO1 inhibition. Consider measuring kynurenine levels in the cell culture supernatant, as this is a direct product of IDO1 activity.[10][11]
Q: I am observing significant cytotoxicity or off-target effects at my chosen this compound concentration. How can I address this?
A: Cytotoxicity can be a concern with any small molecule inhibitor. Here's how to troubleshoot it:
-
Concentration is Too High: You may be using a concentration of this compound that is too high, leading to off-target effects. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations to determine the maximum non-toxic concentration for your cells.
-
Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture medium does not exceed the tolerance level of your cell line (typically below 0.5%).[7] Always include a vehicle control.[8]
-
Incubation Time: Prolonged exposure to the inhibitor may lead to cytotoxicity. Consider reducing the incubation time and performing a time-course experiment to find the optimal duration for observing the desired effect without causing excessive cell death.
Q: My results are inconsistent between experiments. What are the possible causes?
A: Inconsistent results are often due to variability in experimental conditions. To improve reproducibility:
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.[12][13]
-
Reagent Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure all other reagents are of high quality and not expired.
-
Assay Performance: Standardize all steps of your experimental protocol, including incubation times, cell handling, and data acquisition.
-
Positive and Negative Controls: Always include appropriate controls. A positive control could be a known IDO1 inhibitor, while a negative control would be the vehicle (DMSO). These controls help validate that the assay is working correctly.[14]
Visualizations
Signaling Pathway
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration in cell culture.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common this compound experiments.
Experimental Protocols
Protocol: Determination of Optimal this compound Concentration
This protocol describes a method to determine the IC50 and the maximum non-toxic concentration of this compound in a cancer cell line that expresses IDO1 upon IFN-γ stimulation (e.g., SKOV-3 ovarian cancer cells).[10]
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest (e.g., SKOV-3)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's Reagent)[10]
-
Reagents for cell viability assay (e.g., MTT, XTT, or similar)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]
-
IDO1 Induction: The next day, add IFN-γ to the cell culture medium at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.[10]
-
Inhibitor Preparation: Prepare a 2X working solution of this compound by performing serial dilutions in complete culture medium. Also, prepare a 2X vehicle control solution containing the highest concentration of DMSO that will be used.
-
Treatment: Remove the IFN-γ-containing medium from the cells. Add 100 µL of the 2X this compound dilutions and the vehicle control to the appropriate wells. This will result in a 1X final concentration. Ensure each concentration is tested in triplicate.
-
Incubation: Incubate the plate for 24-48 hours.
-
Kynurenine Assay:
-
After incubation, carefully collect 140 µL of the supernatant from each well for the kynurenine assay.[11]
-
Add trichloroacetic acid (TCA) to the supernatant, incubate, and centrifuge to precipitate proteins.[11]
-
Transfer the resulting supernatant to a new plate and add Ehrlich's Reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) and calculate the kynurenine concentration using a standard curve.
-
-
Cell Viability Assay:
-
To the remaining cells in the plate, add fresh medium and the viability reagent (e.g., MTT).
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance to determine cell viability relative to the vehicle-treated control cells.
-
-
Data Analysis:
-
Plot the kynurenine concentration against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Plot the cell viability against the log of the this compound concentration to determine the concentration at which cytotoxicity is observed.
-
Select an optimal concentration for future experiments that provides maximal IDO1 inhibition with minimal cytotoxicity.
-
References
- 1. glpbio.com [glpbio.com]
- 2. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. IDO-IN-13 | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. gmpplastic.com [gmpplastic.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Investigation of Ido-IN-12 Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: We are using an IDO1 inhibitor and observing effects on cell proliferation that do not seem to correlate with kynurenine production. What could be the cause?
A1: This is a common observation and may point towards off-target effects of your inhibitor. Many IDO1 inhibitors are tryptophan mimetics and can influence cellular pathways independently of their enzymatic inhibition of IDO1.[1][2] One key pathway to investigate is the mammalian target of rapamycin (mTOR), which is a central sensor of amino acid availability.[1] Your compound might be acting as a fake nutritional signal, leading to mTOR activation and subsequent effects on cell growth and proliferation.[1][2]
Q2: Our IDO1 inhibitor is showing unexpected immunomodulatory effects that are not explained by tryptophan depletion. What other pathways might be involved?
A2: Besides mTOR, another important off-target pathway for some IDO inhibitors is the Aryl Hydrocarbon Receptor (AhR).[1] Kynurenine, the product of IDO1 activity, is a natural ligand for AhR.[3] Some IDO inhibitors may directly activate AhR, leading to a variety of immunomodulatory effects.[1] It is also important to consider that functional redundancy exists between IDO1 and Tryptophan 2,3-dioxygenase (TDO2), another enzyme that catabolizes tryptophan.[3] Your compound may have activity against TDO2, or the tumor cells may be upregulating TDO2 to compensate for IDO1 inhibition.[3]
Q3: How can we begin to profile the off-target kinase activity of our compound?
A3: A standard approach is to perform a kinome-wide selectivity screen. This typically involves testing your compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases.[4] The percentage of inhibition for each kinase is determined, and for any significant "hits," follow-up dose-response experiments are performed to determine the IC50 values.[4] This will give you a quantitative measure of your compound's selectivity.
Q4: What are some common artifacts or false positives to be aware of in cell-based IDO1 activity assays?
A4: In cell-based assays that measure kynurenine production, it is crucial to assess cell viability in parallel.[5] Compounds that are cytotoxic will lead to a decrease in kynurenine production, which could be misinterpreted as IDO1 inhibition. Therefore, running a concurrent cell viability assay (e.g., using CellTiter-Glo® or a similar reagent) is essential to identify false positives.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values in cellular vs. biochemical assays | Poor cell permeability of the compound. | Assess compound uptake into cells using methods like LC-MS/MS. |
| Compound is a substrate for cellular efflux pumps. | Co-incubate with known efflux pump inhibitors to see if potency increases. | |
| The compound is unstable in cell culture media. | Assess compound stability in media over the time course of the experiment. | |
| High background in Western blots for signaling pathways | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. Use appropriate negative controls. |
| Insufficient washing steps. | Increase the number and duration of wash steps. | |
| Variability in kynurenine measurements | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Degradation of kynurenine. | Process samples promptly and store them appropriately. | |
| Interference from the compound in the detection assay. | Run a control with the compound in the absence of cells to check for assay interference. |
Quantitative Data Summary
Below are examples of how to present quantitative data for on-target and off-target activity.
Table 1: Example Kinase Selectivity Profile for a Research Compound
This table shows the biochemical IC50 values for a dual PI3K-δ/γ inhibitor, "compound 12", and reference compounds. This illustrates how the selectivity of a compound against related off-target kinases can be presented.
| Compound | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) | PI3K-α IC50 (nM) | PI3K-β IC50 (nM) |
| Compound 12 | 2.5 | 1.8 | 62 | 5700 |
| Duvelisib | 2.5 | 27 | 760 | 1100 |
| Idelalisib | 2.5 | 4000 | >10000 | >10000 |
| Data from a study on the discovery of selective PI3K-δ/γ inhibitors and is used here for illustrative purposes.[6] |
Table 2: On-Target Potency of IDO-IN-2
This table provides the potency of the known IDO1 inhibitor IDO-IN-2 in both biochemical and cellular assays.
| Compound | Target | Assay Type | Potency |
| IDO-IN-2 | IDO1 | Biochemical | IC50 = 38 nM |
| IDO-IN-2 | IDO1 | Cellular (HeLa) | EC50 = 61 nM |
| Data for IDO-IN-2, an analogue of NLG-919.[7] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
-
Primary Screen: The test compound is assayed at a single high concentration (e.g., 10 µM) against a panel of hundreds of purified protein kinases. The activity of each kinase is measured, and the percent inhibition by the compound is calculated.
-
Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >70% inhibition) are considered "hits".
-
IC50 Determination: For each hit, a dose-response experiment is performed. The compound is tested over a range of concentrations (e.g., 10-point curve) to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase's activity.
-
Selectivity Analysis: The IC50 values for the primary target and any off-target kinases are compared to determine the selectivity profile of the compound. A selectivity score can be calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[4][8]
Protocol 2: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the product of IDO1 activity, kynurenine, which is secreted into the cell culture medium.
-
Cell Seeding: Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3) into a 96-well plate at a predetermined density (e.g., 50,000 cells/well).[9]
-
IDO1 Induction: The following day, treat the cells with an inducing agent, typically human interferon-gamma (IFNγ), to stimulate IDO1 expression.[5][10]
-
Compound Treatment: Immediately after adding IFNγ, treat the cells with a dilution series of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a set period, typically 18-48 hours, to allow for kynurenine production.[7]
-
Kynurenine Detection: a. Transfer a portion of the cell culture supernatant to a new plate. b. Add a detection reagent (e.g., Ehrlich's reagent, which reacts with kynurenine to produce a colored product). c. Incubate for a short period to allow for color development. d. Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
-
Data Analysis: Calculate the percent inhibition of kynurenine production at each compound concentration relative to the vehicle control and determine the EC50 value.
-
Viability Assay: In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®) with the same compound concentrations to ensure that the observed inhibition is not due to cytotoxicity.[5]
Visualizations
Signaling Pathways in IDO1 Inhibition and Off-Target Effects
Caption: Potential on-target and off-target effects of an IDO1 inhibitor.
Experimental Workflow for Off-Target Investigation
Caption: Workflow for characterizing a novel IDO1 inhibitor.
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ido-IN-12 (Epacadostat/INCB024360)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with the IDO1 inhibitor, Ido-IN-12 (also known as Epacadostat or INCB024360).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue: High Variability or Inconsistent IC50 Values in Enzymatic Assays
If you are observing significant well-to-well or day-to-day variability in your in vitro enzymatic assays, consider the following potential causes and solutions.
-
Problem: Suboptimal Redox Environment for IDO1 Activity.
-
Explanation: The heme iron in the active site of IDO1 needs to be in a reduced (ferrous) state for catalytic activity. The enzyme is prone to autoxidation, which can lead to inconsistent results.[1]
-
Solution: Ensure your assay buffer contains the necessary components to maintain a reducing environment. A common formulation includes a reducing agent like ascorbic acid and an electron carrier such as methylene blue.[1] It is also recommended to include catalase to prevent inhibition of IDO1 by hydrogen peroxide that can form.[1]
-
-
Problem: Compound Aggregation.
-
Explanation: At higher concentrations, small molecule inhibitors can form aggregates, leading to non-specific inhibition and inconsistent results.
-
Solution: To mitigate aggregation-based inhibition, consider adding a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer. This typically does not interfere with IDO1 activity.[1]
-
-
Problem: Instability of the Compound.
-
Explanation: Improper storage and handling of this compound can lead to degradation of the compound.
-
Solution: Store the powdered compound at -20°C for long-term stability (up to 3 years).[2] For stock solutions in DMSO, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year.[3] When preparing working solutions, use fresh, high-quality DMSO as moisture can reduce solubility.[3]
-
Issue: Discrepancy Between Enzymatic and Cell-Based Assay Results
It is common to observe differences in the potency of this compound when comparing results from biochemical (enzymatic) and cell-based assays.
-
Problem: Different Assay Environments.
-
Explanation: Enzymatic assays are performed in a controlled, artificial environment with purified enzyme, whereas cell-based assays occur within the complex milieu of a living cell.[4] Factors such as cell membrane permeability, intracellular compound metabolism, and the presence of endogenous cofactors and binding partners can all influence the apparent activity of the inhibitor.
-
Solution: Acknowledge that both assay formats provide valuable, but distinct, information. Enzymatic assays offer a direct measure of enzyme inhibition, while cell-based assays provide insights into the compound's activity in a more physiologically relevant context. When reporting your data, it is important to specify the assay system used.
-
-
Problem: Presence of Other Tryptophan-Catabolizing Enzymes.
-
Explanation: Besides IDO1, cells may also express other enzymes that can catabolize tryptophan, such as IDO2 and Tryptophan-2,3-dioxygenase (TDO).[5][6] this compound is highly selective for IDO1.[2][7] If your cell line expresses significant levels of TDO or IDO2, the overall reduction in kynurenine production may be less pronounced than what is observed in a pure IDO1 enzymatic assay.
-
Solution: Before conducting your experiments, characterize the expression profile of IDO1, IDO2, and TDO in your chosen cell line.[6] This will help in interpreting your results accurately.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Epacadostat)?
A1: this compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[2][7] It competitively blocks the binding of the natural substrate, tryptophan, to the active site of the IDO1 enzyme.[5] This inhibition prevents the degradation of tryptophan into kynurenine.[5] The resulting decrease in kynurenine and the restoration of tryptophan levels in the tumor microenvironment can lead to the reactivation of an anti-tumor immune response by promoting the proliferation and function of effector T cells and natural killer (NK) cells.[2][5]
Q2: Why are my cell-based assay results showing lower potency (higher IC50) than expected?
A2: Several factors can contribute to an apparent decrease in potency in cell-based assays compared to enzymatic assays. As mentioned in the troubleshooting guide, cell permeability and the presence of other tryptophan-catabolizing enzymes can play a role. Additionally, the expression level of IDO1 in your cell line is critical. IDO1 expression is often induced by interferon-gamma (IFN-γ).[8] Ensure that you are adequately stimulating your cells with IFN-γ to achieve robust IDO1 expression. The concentration and duration of IFN-γ treatment should be optimized for your specific cell line.
Q3: Can this compound affect other enzymes involved in tryptophan metabolism?
A3: this compound is highly selective for IDO1, with over 1,000-fold selectivity compared to IDO2 and TDO.[9][10] This high selectivity is a key feature of the compound, minimizing off-target effects on other tryptophan-catabolizing pathways.
Q4: What are typical IC50 values for this compound?
A4: The reported IC50 values for this compound can vary depending on the assay conditions.
| Assay Type | Reported IC50 Value | Reference(s) |
| Enzymatic Assay | ~10 nM - 71.8 nM | [2],[11] |
| Cell-Based Assay (HeLa) | ~19 nM | [3] |
| Cell-Based Assay (SKOV-3) | ~15.3 nM | [12] |
Q5: What are some key considerations for designing a cell-based IDO1 inhibition assay?
A5: When setting up a cell-based assay, consider the following:
-
Cell Line Selection: Choose a cell line that expresses IDO1 upon stimulation with IFN-γ (e.g., HeLa, SKOV-3).[2][12]
-
IFN-γ Stimulation: Optimize the concentration and duration of IFN-γ treatment to induce sufficient IDO1 expression.
-
Kynurenine Detection: The most common readout for IDO1 activity is the measurement of kynurenine in the cell culture supernatant. This can be done using various methods, including HPLC or colorimetric assays.[13]
-
Cytotoxicity: It is crucial to assess the cytotoxicity of this compound at the concentrations used in your assay to ensure that the observed decrease in kynurenine is due to IDO1 inhibition and not simply a result of cell death.
Experimental Protocols
Key Experiment: In Vitro IDO1 Enzyme Inhibition Assay
This protocol is a generalized representation based on commonly cited methodologies.[2]
-
Reagents:
-
Purified recombinant human IDO1 enzyme.
-
L-Tryptophan (substrate).
-
Ascorbic acid (reductant).
-
Methylene blue (electron carrier).
-
Catalase.
-
Potassium phosphate buffer (pH 6.5).
-
This compound (Epacadostat) at various concentrations.
-
DMSO (for compound dilution).
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the IDO1 enzyme to the reaction mixture.
-
Add this compound at the desired concentrations (ensure the final DMSO concentration is consistent across all wells and typically below 1%).
-
Pre-incubate the enzyme with the inhibitor for a defined period at room temperature.
-
Initiate the reaction by adding L-Tryptophan.
-
Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Key Experiment: Cell-Based IDO1 Inhibition Assay
This protocol is a generalized representation based on commonly cited methodologies.[2][12]
-
Reagents and Materials:
-
IDO1-expressing cell line (e.g., HeLa or SKOV-3).
-
Cell culture medium.
-
Fetal bovine serum (FBS).
-
Penicillin/Streptomycin.
-
Recombinant human IFN-γ.
-
This compound (Epacadostat) at various concentrations.
-
Reagents for kynurenine detection (e.g., for HPLC or colorimetric assay).
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Stimulate the cells with an optimized concentration of IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate the cells with the inhibitor for a defined period (e.g., 24-72 hours).
-
Collect the cell culture supernatant for kynurenine measurement.
-
Perform a cell viability assay on the remaining cells to assess cytotoxicity.
-
Quantify the kynurenine concentration in the supernatant.
-
Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: IDO1 pathway and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
- 8. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ido-IN-12 and IDO1 Inhibitor Toxicity Assessment in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ido-IN-12 and other indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro toxicity assessment.
Disclaimer: As of November 2025, publicly available information on a compound specifically designated "this compound" is limited. Therefore, this guidance is based on established principles and methodologies for assessing the in vitro toxicity of IDO1 inhibitors in general. Researchers working with any novel compound, including this compound, should establish a comprehensive safety profile through a series of robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IDO1 inhibitors and the primary goal of in vitro toxicity assessment?
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan along the kynurenine pathway.[1][2] In the context of cancer, IDO1 expression by tumor cells or immune cells in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1][3] This suppresses the activity of effector T cells and natural killer (NK) cells, and promotes the generation of regulatory T cells (Tregs), thereby allowing cancer cells to evade the immune system.[4]
IDO1 inhibitors aim to block this immunosuppressive pathway. The primary goals of in vitro toxicity assessment for a novel IDO1 inhibitor like this compound are:
-
To determine the concentration range at which the compound effectively inhibits IDO1 activity without causing general cytotoxicity to various cell lines.
-
To identify potential off-target effects that may lead to unexpected cellular responses.[5][6][7]
-
To establish a therapeutic window for further preclinical development.
Q2: How can I induce IDO1 expression in my cell lines for inhibitor testing?
Many cancer cell lines do not constitutively express high levels of IDO1.[1] Interferon-gamma (IFN-γ) is a potent inducer of IDO1 expression in a wide variety of cell types, including many cancer cell lines.[1][2] A common method is to pre-treat the cells with IFN-γ for 24-48 hours before adding the IDO1 inhibitor. The optimal concentration of IFN-γ and induction time should be determined empirically for each cell line. Interestingly, studies have also shown that a combination of Interleukin-12 (IL-12) and Interleukin-18 (IL-18) can induce IDO1 expression, in some cases independently of IFN-γ.[8][9]
Q3: What are the key in vitro assays for assessing the toxicity of an IDO1 inhibitor?
A multi-faceted approach is recommended to assess the toxicity of a new IDO1 inhibitor. Key assays include:
-
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®): These assays measure the overall metabolic activity of a cell population and are a primary indicator of general cytotoxicity. It is crucial to distinguish between reduced cell viability due to true toxicity and the effects of tryptophan depletion itself on T-cell proliferation.[1]
-
Cytotoxicity Assays (e.g., LDH release, Propidium Iodide staining): These assays measure cell membrane integrity and provide a more direct assessment of cell death.
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): These assays can determine if the inhibitor induces programmed cell death.
-
IDO1 Activity Assay: This functional assay measures the production of kynurenine in the cell culture supernatant, typically by HPLC or a colorimetric method using p-dimethylaminobenzaldehyde (p-DMAB).[10] This is essential to correlate any observed toxicity with the on-target activity of the compound.
-
T-cell Co-culture Assays: To assess the functional consequence of IDO1 inhibition and any potential toxicity to immune cells, a co-culture system with IDO1-expressing cancer cells and T-cells (e.g., Jurkat cells or primary T-cells) can be used.[1][2] T-cell activation and proliferation can be measured by cytokine secretion (e.g., IL-2) or proliferation assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Compound precipitation at high concentrations. | Visually inspect the wells for precipitate. Determine the solubility of the compound in your culture medium. | |
| No significant IDO1 activity detected after IFN-γ induction. | Cell line is not responsive to IFN-γ. | Test a different cell line known to express IDO1 upon IFN-γ stimulation (e.g., SK-OV-3, HeLa).[1][11] |
| Insufficient IFN-γ concentration or induction time. | Perform a dose-response and time-course experiment to optimize IFN-γ treatment. | |
| Issues with the kynurenine detection assay. | Run a standard curve with known concentrations of kynurenine. Check the protocol for the detection reagent (e.g., p-DMAB). | |
| Inhibitor shows potent IDO1 inhibition but also high cytotoxicity at similar concentrations. | The compound may have off-target cytotoxic effects. | Screen the compound against a panel of kinases and other common off-targets. |
| The observed cytotoxicity is a result of on-target effects in a specific cell line. | Test the inhibitor on a panel of different cell lines, including non-cancerous cell lines, to assess specificity. | |
| Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., redox-active compounds and MTT). Use an orthogonal assay (e.g., LDH release or cell counting).[12] | |
| Inconsistent results in T-cell co-culture assays. | Variability in T-cell activation. | Ensure consistent stimulation of T-cells (e.g., with anti-CD3/CD28 antibodies or PMA/Ionomycin). |
| Ratio of cancer cells to T-cells is not optimal. | Optimize the effector-to-target ratio to achieve a clear window of IDO1-mediated T-cell suppression. | |
| Direct toxicity of the inhibitor to T-cells. | Test the inhibitor directly on T-cells in the absence of cancer cells to assess its intrinsic effect on T-cell viability and function. |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: IDO1 Activity Assay in IFN-γ-stimulated Cells
-
Cell Seeding and Induction: Seed cells (e.g., HeLa or SK-OV-3) in a 96-well plate.[1][11] After 24 hours, replace the medium with fresh medium containing an optimal concentration of IFN-γ (e.g., 100 ng/mL) and incubate for 48 hours.
-
Inhibitor Treatment: Remove the IFN-γ-containing medium and add fresh medium with serial dilutions of this compound. Include a positive control inhibitor (e.g., Epacadostat).
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add p-DMAB reagent and incubate at room temperature.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the IC50 value of the inhibitor.
Quantitative Data Summary
Table 1: Example Data for a Hypothetical IDO1 Inhibitor (Ido-IN-XX)
| Cell Line | Assay | IC50 / EC50 (µM) |
| HeLa | IDO1 Activity | 0.05 |
| MTT (72h) | > 50 | |
| SK-OV-3 | IDO1 Activity | 0.08 |
| MTT (72h) | > 50 | |
| Jurkat | MTT (72h) | 25 |
| PBMC | MTT (72h) | 30 |
This table illustrates that Ido-IN-XX is a potent inhibitor of IDO1 activity with low general cytotoxicity in cancer cell lines but shows moderate toxicity towards immune cells at higher concentrations.
Signaling Pathways and Workflows
Caption: IDO1 pathway induction by IFN-γ and its inhibition by this compound.
Caption: A typical experimental workflow for assessing the in vitro toxicity of an IDO1 inhibitor.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interleukin-12 and interleukin-18 induce indoleamine 2,3-dioxygenase (IDO) activity in human osteosarcoma cell lines independently from interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Ido-IN-12 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the IDO1 inhibitor, Ido-IN-12. The information is designed to help overcome common challenges and interpret experimental results related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the first and rate-limiting step in the breakdown of the essential amino acid tryptophan into kynurenine.[1][2][3] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and kynurenine accumulation. This suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, and promotes the generation of regulatory T cells (Tregs), allowing cancer cells to evade the immune system.[2][4][5] this compound, by inhibiting the enzymatic function of IDO1, aims to restore tryptophan levels, reduce immunosuppressive kynurenine, and thereby enhance the anti-tumor immune response.[2][4]
Q2: My cancer cells are not responding to this compound treatment in vitro. What are the possible reasons?
Lack of response to this compound in a cell culture model can be due to several factors:
-
Low or absent IDO1 expression: The cancer cell line you are using may not express IDO1, or the expression level might be too low for this compound to have a significant effect. IDO1 expression is often induced by inflammatory cytokines like interferon-gamma (IFN-γ).[3][6]
-
Compensatory metabolic pathways: Cancer cells might utilize alternative enzymes like Tryptophan 2,3-dioxygenase (TDO) or IDO2 to catabolize tryptophan, thus bypassing the effect of this compound which is specific for IDO1.[7][8]
-
Non-enzymatic functions of IDO1: Recent studies suggest that IDO1 has signaling functions that are independent of its catalytic activity and may not be affected by enzymatic inhibitors like this compound.[3][9][10][11][12]
-
Experimental conditions: The concentration of this compound or the duration of treatment may not be optimal for your specific cell line.
Q3: We observed initial tumor response to this compound in our in vivo model, but the tumors eventually relapsed. What are the potential mechanisms of acquired resistance?
Acquired resistance to IDO1 inhibitors in vivo is a complex phenomenon. Potential mechanisms include:
-
Metabolic reprogramming: Tumors can adapt by shunting tryptophan into alternative metabolic pathways or by increasing the synthesis of NAD+, which can suppress CD8+ T cell function.[7]
-
Upregulation of alternative tryptophan catabolizing enzymes: The tumor may upregulate the expression of TDO or IDO2 to compensate for the inhibition of IDO1.[8]
-
Activation of other immune checkpoints: The tumor microenvironment may evolve to rely on other immunosuppressive pathways, such as the PD-1/PD-L1 axis.[8][13]
-
Autocrine signaling loops: An autocrine loop involving IL-6 and STAT3 can maintain constitutive IDO1 expression, potentially overwhelming the inhibitory effect of the drug.[14]
Q4: What are the most promising combination strategies to overcome resistance to this compound?
Preclinical and clinical studies have explored several combination strategies to enhance the efficacy of IDO1 inhibitors and overcome resistance:
-
Immune Checkpoint Inhibitors: Combining this compound with antibodies targeting PD-1, PD-L1, or CTLA-4 is a common strategy, as these agents have complementary roles in reactivating anti-tumor immunity.[1][4][8][15][16][17]
-
Chemotherapy and Radiotherapy: These conventional therapies can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for the action of IDO1 inhibitors.[1][17]
-
Targeted Therapies: Combining with inhibitors of other pathways involved in immune suppression, such as adenosine receptor antagonists (A2a/A2b), has shown promise in preclinical models.[7]
-
Dual IDO1/TDO inhibitors: Drugs that inhibit both IDO1 and TDO are being developed to address the issue of enzymatic redundancy.[8]
Troubleshooting Guides
Problem 1: Inconsistent IDO1 activity measurements in cell lysates.
| Possible Cause | Troubleshooting Steps |
| Suboptimal IDO1 Induction | Ensure consistent induction of IDO1 expression by treating cells with a standardized concentration of IFN-γ (e.g., 100 ng/mL) for a consistent duration (e.g., 24 hours) before preparing the lysate.[18] |
| Sample Degradation | Prepare cell lysates on ice and store them at -80°C if not used immediately. Tryptophan and its metabolites can be labile.[7] |
| Inaccurate Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) to normalize IDO1 activity to the total protein concentration in the lysate. |
| HPLC/UHPLC Issues | Regularly check the performance of your chromatography system, including the column, mobile phase composition, and detector. Use internal standards to control for variability.[1][7] |
Problem 2: High variability in tumor growth in in vivo combination therapy studies.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | Ensure that the same number of viable tumor cells are injected into each animal at the same anatomical site. |
| Variable Drug Bioavailability | For oral administration of this compound, ensure consistent dosing and formulation. Consider subcutaneous or intraperitoneal injection for more consistent absorption. |
| Differences in Immune Response | Use age- and sex-matched mice from the same supplier to minimize variability in the immune response. House animals in a specific pathogen-free facility. |
| Tumor Heterogeneity | If using patient-derived xenografts (PDXs), be aware that inherent tumor heterogeneity can lead to variable responses. Increase the number of animals per group to achieve statistical power. |
Problem 3: Difficulty in detecting changes in immune cell populations in the tumor microenvironment.
| Possible Cause | Troubleshooting Steps |
| Poor Tissue Processing | For flow cytometry, ensure rapid processing of fresh tumor tissue to maintain cell viability. For immunohistochemistry, optimize fixation and antigen retrieval protocols for your specific antibodies.[12][15] |
| Low Abundance of Target Cells | The frequency of certain immune cell subsets (e.g., Tregs) can be low.[4] Increase the number of events acquired during flow cytometry or analyze a larger tissue area in IHC. |
| Incorrect Antibody Panel or Gating Strategy | Carefully design your flow cytometry antibody panel to minimize spectral overlap and use appropriate gating controls (e.g., fluorescence minus one - FMO). For Tregs, a common phenotype is CD4+CD25+FoxP3+.[4][19] |
| Timing of Analysis | The composition of the tumor immune infiltrate can change over time. Perform analyses at multiple time points during treatment to capture the dynamics of the immune response. |
Quantitative Data Summary
Table 1: Efficacy of IDO1 Inhibitors in Preclinical Models
| Model | Treatment | Outcome | Reference |
| Ovarian Cancer (mouse model) | Epacadostat + A2a/A2b inhibitors | >50% longer survival than epacadostat alone | [7] |
| Sarcoma (mouse model) | Navoximod | No significant effect on tumor growth | [1] |
| Breast Cancer (4T1 mouse model) | Navoximod + Doxorubicin | Synergistic control of tumor growth | [1] |
| Melanoma (mouse model) | Epacadostat + Pembrolizumab | No significant difference in PFS compared to pembrolizumab alone (ECHO-301 trial) | [19] |
| B16 Melanoma (mouse model) | INCB23843 + anti-PD-L1/anti-CTLA-4 | More effective tumor growth suppression than single agents | [19] |
Signaling Pathway Diagrams
Caption: The IDO1 pathway promotes tumor immune evasion.
Caption: Key mechanisms of resistance to IDO1 inhibitors.
Detailed Experimental Protocols
Protocol 1: Measurement of IDO1 Activity by HPLC
This protocol is for quantifying the concentrations of tryptophan (Trp) and kynurenine (Kyn) in cell culture supernatants or cell lysates to determine IDO1 enzyme activity.
Materials:
-
HPLC system with a UV or electrochemical detector
-
Reverse-phase C18 column
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Mobile phase: e.g., 10mM ammonium acetate in water with 10% methanol[1] or 75 mM NaH2PO4, 25mM EDTA, 100μL/L triethylamine in acetonitrile/water (6:94, v/v)[7]
-
Trp and Kyn standards
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Sample Preparation (from cell culture): a. Culture cancer cells (e.g., SK-OV-3) and induce IDO1 expression with IFN-γ (e.g., 100 ng/mL for 24 hours).[18] b. Treat cells with this compound at various concentrations for the desired duration. c. Collect the cell culture supernatant. d. To precipitate proteins, add 50 µl of 30% TCA to 100 µl of supernatant.[1] e. Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to Kyn.[1] f. Centrifuge at 14,000 x g for 5 minutes at 4°C.[1] g. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase. b. Inject a standard curve of Kyn and Trp to determine retention times and for quantification. c. Inject the prepared samples. d. Detect Kyn at an absorbance of 360 nm and Trp at 284 nm if using a UV detector.[1] e. Calculate the concentration of Kyn and Trp in the samples based on the standard curve.
-
Data Analysis: a. IDO1 activity can be expressed as the amount of Kyn produced per mg of protein per unit of time. b. The Kyn/Trp ratio is often used as a measure of IDO1 activity.
Protocol 2: Cancer Cell and T Cell Co-culture Assay
This assay evaluates the effect of this compound on the ability of cancer cells to suppress T cell activation.
Materials:
-
IDO1-expressing cancer cell line (e.g., SK-OV-3)
-
T cells (e.g., human PBMCs or a T cell line like Jurkat)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
This compound
-
IFN-γ
-
Culture medium
-
Assay for T cell proliferation (e.g., CFSE staining, BrdU incorporation) or activation (e.g., IL-2 or IFN-γ ELISA)
Procedure:
-
Prepare Cancer Cells: a. Seed cancer cells in a 96-well plate and allow them to adhere. b. Treat the cancer cells with IFN-γ to induce IDO1 expression for 24 hours.[18] c. Wash the cells to remove IFN-γ and add fresh medium containing various concentrations of this compound.
-
Co-culture: a. Add T cells to the wells containing the pre-treated cancer cells. b. Add T cell activation stimuli to the co-culture. c. Include control wells: T cells alone (with and without stimuli), and cancer cells alone.
-
Incubation: a. Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.
-
Readout: a. T cell proliferation: If using CFSE, harvest T cells and analyze fluorescence dilution by flow cytometry. b. T cell activation: Collect the supernatant and measure cytokine (e.g., IL-2, IFN-γ) levels by ELISA.
Caption: Workflow for a cancer cell and T cell co-culture assay.
Protocol 3: Immunohistochemistry (IHC) for IDO1 and CD8 in Tumor Tissue
This protocol describes the detection of IDO1-expressing cells and CD8+ tumor-infiltrating lymphocytes (TILs) in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections on charged slides
-
Deparaffinization and rehydration reagents (xylene, graded ethanol)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies: anti-IDO1 and anti-CD8
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
Chromogen (e.g., DAB)
-
Counterstain (e.g., hematoxylin)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate sections through a series of graded ethanol solutions to water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Staining: a. Block endogenous peroxidase activity with a hydrogen peroxide solution. b. Block non-specific antibody binding with a protein block solution. c. Incubate with the primary antibody (anti-IDO1 or anti-CD8) at the optimal dilution and temperature. d. Wash and incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the signal with a DAB chromogen solution, which will produce a brown precipitate at the site of the antigen. f. Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: a. Dehydrate the sections through graded ethanol and xylene. b. Mount with a permanent mounting medium.
-
Analysis: a. Examine slides under a microscope. b. Quantify the percentage of IDO1-positive cells and the density of CD8+ T cells in different tumor regions (e.g., tumor core vs. invasive margin). Image analysis software can be used for more quantitative and reproducible results.[20]
References
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxyamidotriazole combined with IDO1-Kyn-AhR pathway inhibitors profoundly enhances cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.td2inc.com [blog.td2inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and optimisation of next generation inhibitors of IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Flow Cytometric Detection of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer [frontiersin.org]
- 12. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry-based isolation of tumor-associated regulatory T cells and assessment of their suppressive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Tumor microenvironment dictates regulatory T cell phenotype: Upregulated immune checkpoints reinforce suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Ido-IN-12 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting protocols for measuring the target engagement of Ido-IN-12, an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound is a small molecule inhibitor designed to target Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a crucial role in immune regulation.[1][2]
Q2: What is the function of IDO1?
IDO1 catalyzes the first and rate-limiting step in the breakdown of the essential amino acid L-tryptophan into N-formylkynurenine, which is then converted to kynurenine.[3][4] This process, known as the kynurenine pathway, has two main effects: it depletes the local concentration of tryptophan and it produces bioactive metabolites (kynurenines).[5][6]
Q3: Why is measuring IDO1 target engagement important?
In diseases like cancer, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment, helping them evade the immune system.[2][3] By depleting tryptophan and producing kynurenine, IDO1 activity can suppress the function of effector T cells and promote the activity of regulatory T cells (Tregs).[5][7] Measuring the target engagement of an inhibitor like this compound is critical to confirm that the compound is binding to IDO1 in a cellular context and functionally inhibiting its enzymatic activity, which is the basis of its therapeutic potential.[8]
Q4: What are the primary methods to measure this compound target engagement?
There are two main approaches:
-
Functional Assays: These methods measure the enzymatic activity of IDO1. The most common approach is to quantify the depletion of the substrate (tryptophan) and/or the accumulation of the product (kynurenine) in cell culture supernatants or biological fluids.[9][10] The kynurenine-to-tryptophan (Kyn/Trp) ratio is a robust biomarker of IDO1 activity.[11]
-
Biophysical Assays: These methods directly measure the physical interaction between the inhibitor and the target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12][13]
Experimental Protocols and Troubleshooting Guides
Method 1: Functional Target Engagement - Kynurenine/Tryptophan Ratio Measurement
This assay functionally confirms IDO1 inhibition by measuring its enzymatic activity. A successful target engagement by this compound will result in a decreased Kyn/Trp ratio compared to untreated, IDO1-expressing cells.
Experimental Workflow Diagram
Detailed Protocol
-
Cell Seeding and IDO1 Induction: Seed an appropriate cell line (e.g., SKOV-3 ovarian cancer cells) in a culture plate. The next day, induce IDO1 expression by treating the cells with a suitable concentration of interferon-gamma (IFN-γ), typically around 100 ng/mL, and incubate overnight.[9]
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO).
-
Sample Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Sample Preparation: To remove proteins, add trichloroacetic acid to the supernatant, vortex, and centrifuge at high speed.[11] Collect the clear supernatant for analysis. An internal standard (e.g., 3-nitro-L-tyrosine) can be added to quantify metabolite recovery.[14]
-
HPLC Analysis: Analyze the samples using a reverse-phase HPLC system. A C18 column is commonly used.[15] Tryptophan and kynurenine can be detected and quantified simultaneously.
Quantitative Data: HPLC Parameters
| Parameter | Setting | Rationale |
| Column | Reverse Phase C18 (e.g., 50 x 2.1 mm, 3 µm) | Standard for separating small aromatic molecules like Trp and Kyn.[15] |
| Mobile Phase | Isocratic: 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile | Provides good separation and stable retention times for the analytes.[14][15] |
| Flow Rate | 0.8 mL/min | A typical flow rate for this column dimension and separation.[15] |
| Tryptophan Detection | Fluorescence Detector (Ex: 285 nm, Em: 365 nm) | Tryptophan has natural fluorescence, allowing for highly sensitive and specific detection.[11] |
| Kynurenine Detection | UV Detector (360 nm) | Kynurenine strongly absorbs UV light at this wavelength.[11][14] |
| Run Time | ~10 minutes | Allows for efficient separation and sample throughput.[15] |
Troubleshooting Guide: Kyn/Trp Ratio Measurement
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No/Low Kynurenine Peak in IFN-γ Treated Control | - Ineffective IFN-γ induction.- Cell line does not express functional IDO1.- Insufficient incubation time. | - Verify the activity and concentration of your IFN-γ stock.- Confirm IDO1 expression via Western blot.- Use a validated positive control cell line.- Extend the induction/incubation time. |
| High Variability Between Replicates | - Inconsistent sample preparation (e.g., pipetting errors).- Cell plating inconsistency.- HPLC injector variability. | - Use calibrated pipettes and be meticulous during sample dilution and protein precipitation.- Ensure even cell seeding and distribution in wells.- Run system suitability tests on the HPLC; clean the injector if necessary. |
| Shifting Retention Times | - Change in mobile phase composition.- Column degradation or contamination.- Fluctuation in column temperature. | - Prepare fresh mobile phase daily and ensure it is properly degassed.- Wash the column or replace it if it's old.- Use a column oven to maintain a constant temperature (e.g., 30 °C).[15] |
| Poor Peak Shape (Broadening, Tailing) | - Column contamination.- Sample overload.- Mismatch between sample solvent and mobile phase. | - Implement a column wash protocol between runs.- Dilute the sample or inject a smaller volume.- Ensure the final sample solvent is similar to the mobile phase. |
Method 2: Biophysical Target Engagement - Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of this compound binding to the IDO1 protein in an intact cell environment. Binding of the inhibitor stabilizes the IDO1 protein, leading to a higher melting temperature (Tₘ).
Experimental Workflow Diagram
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 11. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
minimizing Ido-IN-12 degradation in experiments
Welcome to the technical support center for Ido-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. To aid dissolution, you can warm the solution to 37°C and use sonication. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for use within 6 months, or at -20°C for use within 1 month.[1]
Q3: What are the potential degradation pathways for this compound?
A3: this compound contains a sulfonamide functional group. Common degradation pathways for sulfonamides include cleavage of the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds, deamination, and hydroxylation of the aniline group.[2] Additionally, sulfonamides can be susceptible to hydrolysis, particularly under acidic conditions, and photodegradation upon exposure to light.[3][4]
Q4: Is this compound sensitive to light?
Q5: What is the optimal pH range for working with this compound to minimize degradation?
A5: Studies on various sulfonamides have shown that they are generally more stable in neutral to alkaline conditions (pH 7-9) and more prone to hydrolysis in acidic conditions (pH 4).[1][3] Therefore, it is advisable to maintain a pH at or above 7 in your experimental buffers and media when working with this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in assays. | Compound degradation due to improper storage. | Ensure this compound powder is stored at -20°C and stock solutions are stored at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Degradation in experimental media. | Check the pH of your cell culture media or assay buffer. Adjust to a neutral or slightly alkaline pH if possible. Minimize the exposure of the compound to acidic conditions. | |
| Photodegradation. | Protect all solutions containing this compound from light by using amber vials or covering them with foil. Perform experimental manipulations in a darkened room or under low-light conditions when possible. | |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | When diluting the DMSO stock solution into aqueous buffers or media, do so in a stepwise manner to avoid rapid concentration changes. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid cell toxicity.[5][6] If precipitation persists, consider the use of a co-solvent, though this should be validated for compatibility with your experimental system. |
| Variability in results between experiments. | Inconsistent handling of the compound. | Develop a standardized protocol for the preparation and handling of this compound solutions. Ensure all users are following the same procedures for storage, dissolution, and dilution. |
Experimental Protocols
IDO1 Enzyme Inhibition Assay
This protocol is adapted from commercially available IDO1 inhibitor screening kits and published literature.[5][6][7]
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare the IDO1 reaction mixture in the assay buffer containing L-Tryptophan, ascorbic acid, methylene blue, and catalase at their final desired concentrations.
-
Add your desired concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells of the 96-well plate. Ensure the final DMSO concentration is below 0.5%.
-
To initiate the reaction, add the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the formation of the product, kynurenine, by reading the absorbance at 321 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This protocol is based on established methods for evaluating IDO1 inhibitors in a cellular context.[2][8][9]
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression.
-
This compound stock solution (in DMSO).
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde).
-
96-well cell culture plates.
-
Microplate reader for colorimetric measurement (e.g., 480 nm).
Procedure:
-
Seed the SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cells with IFN-γ to induce IDO1 expression.
-
After an appropriate incubation period with IFN-γ (e.g., 24-48 hours), add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the cells with the inhibitor for a set time (e.g., 24 hours).
-
After the incubation, collect the cell culture supernatant.
-
Add the kynurenine detection reagent to the supernatant.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at 480 nm.
-
Calculate the amount of kynurenine produced and determine the inhibitory effect of this compound.
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Ido-IN-12 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ido-IN-12, a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[2][3] In the context of cancer, increased IDO1 activity in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines.[3][4] This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host immune system.[4][5] this compound is designed to block the enzymatic activity of IDO1, thereby restoring local tryptophan levels and reducing immunosuppressive kynurenines, which in turn can enhance anti-tumor immune responses.[2]
Q2: What are the typical quality control specifications for a new batch of this compound?
While specifications can vary slightly between suppliers, a high-quality batch of this compound should meet stringent criteria for purity, identity, and appearance. Below is a table summarizing typical specifications. It is crucial to always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier.[6][7]
| Parameter | Typical Specification | Analytical Method | Purpose |
| Appearance | White to off-white solid | Visual Inspection | Confirms the physical state of the compound. |
| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of this compound, ensuring minimal presence of impurities that could affect experimental results.[8][9][10] |
| Identity (by ¹H NMR and MS) | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Confirms the chemical structure of the compound is correct. |
| Solubility | ≥ 50 mg/mL in DMSO | Solubility Test | Provides information on how to properly dissolve the compound for stock solutions.[1] |
| Moisture Content | As per specification | Karl Fischer Titration or Loss on Drying | High moisture content can affect the stability and accurate weighing of the compound. |
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 50 mg/mL or higher.[1] For long-term storage, it is recommended to store the solid compound at -20°C.[1] Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to use freshly opened, anhydrous DMSO for preparing stock solutions, as absorbed moisture can affect the compound's stability and solubility.[11]
Q4: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability can arise from several factors during the synthesis and purification process.[10] These can include:
-
Purity: The presence of impurities, even at low levels, can significantly impact the observed biological activity.[8][9]
-
Polymorphism: Different crystalline forms of the compound may exhibit different solubility and dissolution rates.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can affect the compound's properties.
-
Degradation: Improper handling or storage can lead to the degradation of the compound, reducing its potency.[12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: Lower than expected potency or inconsistent results between batches.
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure proper storage of both solid compound and stock solutions as per supplier recommendations (-20°C or -80°C).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Low Purity of a Specific Batch | Always review the Certificate of Analysis for each new batch. If purity is a concern, consider performing an in-house purity analysis via HPLC. A lower purity will result in a lower effective concentration of the active compound.[9] |
| Inaccurate Compound Concentration | Verify the accuracy of the balance used for weighing the compound. Ensure complete dissolution of the compound in the solvent. Perform a concentration determination of the stock solution using a spectrophotometer if an extinction coefficient is known. |
| Experimental Assay Issues | See the detailed experimental protocols below to ensure your assay conditions are optimal. Pay close attention to factors like enzyme concentration, substrate concentration, and incubation times.[13][14] |
Problem 2: Poor solubility of this compound in aqueous media.
| Potential Cause | Recommended Action |
| Precipitation in Aqueous Buffer | This compound has low aqueous solubility.[11] When diluting the DMSO stock solution into aqueous assay buffers, ensure the final DMSO concentration is kept low (typically <1%) and consistent across all experiments. A solvent control (buffer with the same percentage of DMSO) should always be included. |
| Incorrect Solvent for Stock Solution | This compound is highly soluble in DMSO.[1] Avoid using other solvents for the primary stock solution unless their suitability has been verified. |
Problem 3: Off-target effects or cellular toxicity observed.
| Potential Cause | Recommended Action |
| High Compound Concentration | Determine the optimal concentration range for this compound in your specific cell line or assay. High concentrations of any compound can lead to non-specific effects. Run a dose-response curve to identify the appropriate concentration range. |
| Presence of a Toxic Impurity | If toxicity is observed with a new batch but not with previous batches, this could indicate the presence of a toxic impurity. Review the purity data on the CoA and consider analytical testing of the batch.[10] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Perform a solvent toxicity control experiment. For in vivo studies in mice, the DMSO concentration should generally be kept below 10% for normal mice and below 2% for sensitive strains.[15] |
Key Experimental Protocols
1. Protocol for Purity and Identity Confirmation of this compound
This protocol outlines the steps to verify the quality of a new batch of this compound.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. The exact composition should be optimized for good peak separation.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis: Inject the sample onto a suitable C18 column. Run a gradient elution method to separate this compound from any impurities.
-
Data Analysis: Determine the purity by calculating the peak area of this compound as a percentage of the total peak area of all components detected. The purity should be ≥98.0%.
-
-
Mass Spectrometry (MS) for Identity Confirmation:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
MS Analysis: Infuse the sample into a mass spectrometer.
-
Data Analysis: Verify that the observed molecular weight matches the expected molecular weight of this compound (416.23 g/mol ).[1]
-
2. Protocol for IDO1 Enzymatic Assay
This protocol is for determining the in vitro potency (IC₅₀) of this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Recombinant Human IDO1 Enzyme: Prepare a working solution of the enzyme in assay buffer. The final concentration should be optimized to give a linear reaction rate.
-
Cofactor Solution: 20 mM Ascorbate and 10 µM Methylene Blue in assay buffer.
-
Substrate Solution: L-tryptophan in assay buffer. The concentration should be at or near the Km value.
-
This compound: Prepare a serial dilution in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the IDO1 enzyme, cofactor solution, and varying concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
3. Protocol for Cell-Based IDO1 Activity Assay
This protocol measures the inhibitory effect of this compound in a cellular context.[5][16]
-
Cell Culture:
-
Use a cell line that expresses IDO1 upon stimulation, such as the human ovarian cancer cell line SKOV-3.[16]
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
IDO1 Induction and Inhibition:
-
Treat the cells with human interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Simultaneously, add serial dilutions of this compound to the wells. Include appropriate controls (no inhibitor, no IFN-γ, vehicle control).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Determine the IC₅₀ value of this compound in the cellular assay by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.
Visualizations
Caption: The IDO1 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for determining the IC₅₀ of this compound.
Caption: A troubleshooting decision tree for inconsistent this compound activity.
References
- 1. glpbio.com [glpbio.com]
- 2. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. scribd.com [scribd.com]
- 8. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
- 11. selleckchem.com [selleckchem.com]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IDO-IN-13 | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 16. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ido-IN-12 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ido-IN-12, a representative small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The information provided is intended to serve as a general guide for long-term studies involving IDO1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine. This leads to a decrease in tryptophan depletion and a reduction in the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment and draining lymph nodes.[1][2][3] The ultimate effect is the restoration of T-cell-mediated anti-tumor immunity.
Q2: What is the rationale for long-term treatment with this compound in research studies?
A2: Long-term treatment with IDO1 inhibitors like this compound is often necessary to sustain the anti-tumor immune response. Continuous inhibition of IDO1 is thought to prevent the re-establishment of an immunosuppressive tumor microenvironment, allowing for durable T-cell activity against cancer cells.[2][4] Long-term studies are crucial for evaluating the sustained efficacy, potential for acquired resistance, and long-term safety profile of the treatment.
Q3: How does this compound differ from other IDO inhibitors like Indoximod?
A3: While both are inhibitors of the IDO pathway, their precise mechanisms can differ. Some inhibitors, like epacadostat, are direct enzymatic inhibitors. Others, like Indoximod, may act downstream of the enzyme, for instance by mitigating the effects of tryptophan depletion on mTOR signaling in T-cells.[5][6] It is crucial to understand the specific binding and inhibitory kinetics of this compound to design and interpret experiments correctly.
Q4: Can this compound be combined with other therapies?
A4: Yes, IDO1 inhibitors are often evaluated in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), as well as chemotherapy and radiation therapy.[3][7] The rationale is that by blocking a key mechanism of immune evasion, this compound can sensitize tumors to the effects of other anti-cancer treatments.
Q5: What is the role of IL-12 in the context of this compound treatment?
A5: Interleukin-12 (IL-12) is a cytokine that can induce the expression of IDO1, often in synergy with other cytokines like IL-18, and independently of the well-known IFN-γ pathway in some cancer types.[1][8] This is a critical consideration in study design, as the inflammatory milieu of the tumor can influence the expression of the drug's target. Monitoring IL-12 levels may provide insights into the dynamics of IDO1 expression and the potential efficacy of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent in vitro efficacy | Cell line viability issues. | Ensure consistent cell passage number and health. Test for mycoplasma contamination. |
| Incorrect drug concentration or stability. | Prepare fresh stock solutions. Verify the solubility and stability of this compound in your cell culture medium. Perform a dose-response curve to determine the optimal concentration. | |
| Low or absent IDO1 expression in the cell line. | Verify IDO1 expression at the mRNA and protein level (e.g., qPCR, Western blot). Consider stimulating cells with IFN-γ or a combination of IL-12 and IL-18 to induce IDO1 expression.[1][8] | |
| Variability in in vivo tumor growth inhibition | Inconsistent drug administration (e.g., gavage volume, injection site). | Standardize drug administration procedures. Ensure proper training of all personnel. |
| Suboptimal dosing frequency or concentration. | Perform pharmacokinetic studies to determine the optimal dosing regimen to maintain therapeutic drug levels. | |
| Development of treatment resistance. | Investigate potential resistance mechanisms, such as upregulation of alternative tryptophan metabolism pathways (e.g., IDO2, TDO) or compensatory immunosuppressive pathways. | |
| Unexpected toxicity in animal models | Off-target effects of the compound. | Conduct comprehensive toxicology studies. Consider reducing the dose or exploring alternative formulations. |
| Interaction with other administered agents. | If used in combination therapy, evaluate the toxicity of each agent individually and in combination to identify synergistic toxicities. | |
| Difficulty in measuring target engagement | Insensitive or non-specific assays. | Develop and validate robust assays to measure IDO1 activity, such as measuring kynurenine levels in plasma or tumor lysates using LC-MS. |
| Inappropriate sample collection or processing. | Optimize protocols for sample collection, processing, and storage to ensure the stability of analytes. |
Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting IDO1 activity in a human cancer cell line.
Methodology:
-
Cell Culture and IDO1 Induction:
-
Culture a human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3) in appropriate media.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Induce IDO1 expression by treating cells with human IFN-γ (100 ng/mL) for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the IFN-γ containing medium and add the this compound dilutions to the cells.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).
-
-
Tryptophan Addition and Incubation:
-
Add L-tryptophan to a final concentration of 100 µM to all wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay based on the Ehrlich reaction or by LC-MS for higher sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: In Vivo Pharmacodynamic Assay
Objective: To assess the in vivo target engagement of this compound by measuring kynurenine levels in a tumor-bearing mouse model.
Methodology:
-
Animal Model:
-
Implant a suitable tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) subcutaneously into immunocompetent mice (e.g., C57BL/6, BALB/c).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
This compound Administration:
-
Administer this compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Include a vehicle-treated control group.
-
-
Sample Collection:
-
At specified time points after drug administration (e.g., 2, 6, 12, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.
-
Euthanize the mice and excise the tumors.
-
-
Sample Processing:
-
Process blood to obtain plasma and store at -80°C.
-
Flash-freeze tumor tissue in liquid nitrogen and store at -80°C.
-
Prepare tumor lysates for analysis.
-
-
Kynurenine and Tryptophan Measurement:
-
Measure the concentrations of kynurenine and tryptophan in plasma and tumor lysates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the kynurenine/tryptophan ratio for each sample.
-
Compare the ratios between the treated and control groups to determine the extent and duration of IDO1 inhibition.
-
Visualizations
Caption: Simplified signaling pathway of IDO1-mediated immunosuppression and its inhibition by this compound.
Caption: General experimental workflow for in vitro and in vivo evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Interleukin-12 and interleukin-18 induce indoleamine 2,3-dioxygenase (IDO) activity in human osteosarcoma cell lines independently from interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IDO1 Inhibitors: BMS-986205 vs. Epacadostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: BMS-986205 (Linrodostat) and Epacadostat (INCB024360). The information presented is intended to support research and drug development efforts in the field of immuno-oncology by offering a structured overview of their performance based on available experimental data.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine and its metabolites.[2][3] This metabolic reprogramming suppresses the proliferation and effector function of T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.[1][4] Inhibition of IDO1 is therefore a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies such as checkpoint inhibitors.[5]
Mechanism of Action
Both BMS-986205 and Epacadostat are potent and selective inhibitors of the IDO1 enzyme, however, they exhibit different mechanisms of inhibition.
BMS-986205 (Linrodostat) is an irreversible inhibitor of IDO1.[4] It has been suggested that BMS-986205 competes with the heme cofactor for binding to the apo-form of the IDO1 enzyme, and once bound, it prevents the re-binding of heme, thus irreversibly inactivating the enzyme.[4]
Epacadostat (INCB024360) is a reversible and competitive inhibitor of IDO1.[6] It competes with the substrate, tryptophan, for binding to the active site of the heme-containing IDO1 enzyme.[7][8]
Preclinical Efficacy
The following table summarizes the in vitro potency of BMS-986205 and Epacadostat against IDO1 and other related enzymes.
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| BMS-986205 | Human IDO1 | Cell-based (HEK293) | 1.1 nM | >1800-fold vs. TDO | [9] |
| Human IDO1 | Cell-based (HeLa) | 1.7 nM | [9] | ||
| Epacadostat | Human IDO1 | Enzymatic | 71.8 nM | >1000-fold vs. IDO2/TDO | [6][10] |
| Human IDO1 | Cell-based | ~10 nM | [6][10] | ||
| Mouse IDO1 | Cell-based (HEK293/MSR) | 52.4 nM | [10] |
Clinical Efficacy
Both BMS-986205 and Epacadostat have been evaluated in numerous clinical trials, primarily in combination with anti-PD-1/PD-L1 checkpoint inhibitors. The following tables summarize key efficacy data from select clinical studies.
BMS-986205 in Combination with Nivolumab
| Tumor Type | Phase | Line of Therapy | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Advanced Bladder Cancer | I/IIa | Heavily pre-treated | 32% | 44% | [5] |
| Advanced Cervical Cancer | I/IIa | Heavily pre-treated | 14% | 64% | [5] |
Epacadostat in Combination with Pembrolizumab (ECHO-202/KEYNOTE-037, Phase I/II)
| Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Unresectable or Metastatic Melanoma | 55-58% | 74% | [6][11][12] |
| Non-Small Cell Lung Cancer (NSCLC) | 35% | 65% | [6] |
| Renal Cell Carcinoma (RCC) | 40% | 80% | [13] |
| Urothelial Carcinoma | 35% | 53% | [6] |
| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | 33% | 52% | [6] |
It is important to note that a subsequent Phase 3 trial (ECHO-301/KEYNOTE-252) evaluating epacadostat in combination with pembrolizumab in patients with unresectable or metastatic melanoma did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab monotherapy.[14][15]
Pharmacodynamic Effects
A key pharmacodynamic marker for IDO1 inhibitors is the reduction of kynurenine levels in plasma and the tumor microenvironment.
BMS-986205 has demonstrated a substantial reduction in both serum and intratumoral kynurenine levels. In a Phase 1/2a study, mean reductions of over 60% in serum kynurenine were observed at doses of 100 mg and 200 mg.[6][9]
Epacadostat has also been shown to effectively lower plasma kynurenine levels, with near maximal inhibition achieved at doses of 100 mg twice daily and a plateau of approximately 50% reduction from baseline at a dose of 300 mg twice daily.[16]
Experimental Protocols
IDO1 Enzyme Inhibition Assay (General Protocol)
A common method to assess the enzymatic activity of IDO1 and the potency of inhibitors is a cell-free enzymatic assay.
-
Reagents and Materials: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, potassium phosphate buffer.
-
Procedure:
-
The reaction is initiated by adding L-tryptophan to a reaction mixture containing the IDO1 enzyme, ascorbic acid, methylene blue, and catalase in a potassium phosphate buffer.
-
The inhibitor (e.g., Epacadostat) at various concentrations is pre-incubated with the enzyme before the addition of the substrate.
-
The reaction is incubated at room temperature and then stopped by the addition of trichloroacetic acid.
-
The mixture is then heated to hydrolyze N-formylkynurenine to kynurenine.
-
After centrifugation to remove precipitated protein, the kynurenine in the supernatant is quantified by measuring its absorbance at 321 nm.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Cell-Based Kynurenine Production Assay
This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context.
-
Cell Lines: Human cancer cell lines that express IDO1 upon stimulation, such as SKOV-3 (ovarian cancer) or HeLa (cervical cancer).[4]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).
-
The cells are then treated with various concentrations of the IDO1 inhibitor.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, typically using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 values are determined by analyzing the dose-response curve of kynurenine production versus inhibitor concentration.[3]
-
Kynurenine and Tryptophan Quantification in Plasma by LC-MS/MS
This method is used to assess the pharmacodynamic effects of IDO1 inhibitors in clinical samples.
-
Sample Preparation:
-
Plasma samples are thawed, and an internal standard (e.g., deuterated tryptophan and kynurenine) is added.[17][18]
-
Proteins are precipitated by adding a solvent such as methanol/acetonitrile or trichloroacetic acid.[17][19]
-
The samples are centrifuged, and the supernatant is collected for analysis.[19]
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Analytes are separated on a suitable column (e.g., C18 reversed-phase).[18]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify tryptophan and kynurenine based on their unique mass-to-charge ratios and fragmentation patterns.
-
The ratio of kynurenine to tryptophan (Kyn/Trp) is often calculated as a measure of IDO1 activity.[19]
-
Visualizations
Caption: IDO1 pathway and its immunosuppressive effects.
Caption: Workflow for cell-based IDO1 inhibitor screening.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Epacadostat used for? [synapse.patsnap.com]
- 3. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
- 8. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Preliminary Results from Phase I/II Study of Epacadostat in Combination with Pembrolizumab Demonstrates 53% Overall Response Rate across a Number of Cancer Types | Society for Immunotherapy of Cancer (SITC) [sitc.sitcancer.org]
- 12. onclive.com [onclive.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. merck.com [merck.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubcompare.ai [pubcompare.ai]
Comparative Analysis of IDO1 vs. IDO2 Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selective inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) over its isoform, IDO2, is critical for the development of targeted immunotherapies. This guide provides a comparative overview of the enzymatic activity and inhibition, focusing on a well-characterized selective IDO1 inhibitor.
Indoleamine 2,3-dioxygenase 1 (IDO1) and indoleamine 2,3-dioxygenase 2 (IDO2) are two distinct enzymes that catalyze the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] While both enzymes are involved in immune regulation, they exhibit differences in expression, catalytic activity, and physiological roles. IDO1 is a well-established immunosuppressive enzyme often upregulated in the tumor microenvironment, making it a prime target for cancer immunotherapy.[2] IDO2's role is less defined, with some studies suggesting it may have pro-inflammatory functions.[3] Therefore, developing inhibitors with high selectivity for IDO1 is a key objective to minimize off-target effects and enhance therapeutic efficacy.
Due to the lack of publicly available quantitative data for a compound specifically named "Ido-IN-12," this guide will use the well-documented and highly selective IDO1 inhibitor, Epacadostat (INCB024360) , as a representative example to illustrate the principles of selectivity.
Quantitative Comparison of Inhibitor Activity
The selectivity of an inhibitor is determined by comparing its potency against different enzyme targets, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Inhibitor | Target | IC50 (nM) | Selectivity (IDO2 IC50 / IDO1 IC50) | Reference |
| Epacadostat (INCB024360) | IDO1 | 12 | >100-fold | [4] |
| IDO2 | >1000 | [4] |
Experimental Protocols
The determination of inhibitor selectivity relies on robust biochemical and cell-based assays. Below are detailed methodologies for assessing the inhibitory activity against IDO1 and IDO2.
Biochemical Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1 and IDO2 in the presence of an inhibitor.
Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine produced is quantified spectrophotometrically.
Materials:
-
Recombinant human IDO1 and IDO2 enzymes
-
L-tryptophan (substrate)
-
Potassium phosphate buffer (pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Test inhibitor (e.g., Epacadostat)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 or IDO2 enzyme to the wells of a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[5]
Cell-Based Inhibition Assay
This assay measures the ability of an inhibitor to block IDO1 or IDO2 activity within a cellular context.
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SK-OV-3 cells) using interferon-gamma (IFN-γ).[6][7] The cells are then treated with the inhibitor, and the amount of kynurenine secreted into the culture medium is measured. For IDO2, a cell line engineered to express the enzyme would be used.
Materials:
-
Human cancer cell line (e.g., HeLa or SK-OV-3)
-
Cell culture medium and supplements
-
Recombinant human IFN-γ
-
Test inhibitor
-
TCA
-
DMAB reagent
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[7]
-
Add serial dilutions of the test inhibitor to the cells.
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[6]
Signaling Pathways and Experimental Workflow
IDO1 and IDO2 in the Kynurenine Pathway
Both IDO1 and IDO2 initiate the kynurenine pathway by converting L-tryptophan to N-formylkynurenine. This is the first and rate-limiting step of this metabolic pathway.
Caption: The initial step of the kynurenine pathway catalyzed by IDO1 and IDO2.
IDO1 Signaling Pathway
IDO1 expression is primarily induced by pro-inflammatory cytokines, most notably IFN-γ. Its signaling can also be modulated by other factors like TGF-β.[8][9]
Caption: Simplified signaling pathways leading to the induction of IDO1 expression.
Experimental Workflow for Inhibitor Selectivity Screening
The process of determining the selectivity of an inhibitor involves a series of well-defined steps, from initial biochemical assays to more complex cell-based models.
Caption: A typical workflow for screening and characterizing the selectivity of IDO inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosstalk Among Gut Microbiota, Microbial Metabolites, and Inflammatory Cytokines: Current Understanding and Future Directions [mdpi.com]
- 3. quora.com [quora.com]
- 4. A patent review of IDO1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDO1 and TGF-β Mediate Protective Effects of IFN-α in Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
A Researcher's Guide to the Validation of Ido-IN-12 as a Specific IDO1 Inhibitor
For researchers in immunology and oncology, the validation of novel enzyme inhibitors is a critical step in the drug discovery pipeline. This guide provides a comparative framework for the validation of Ido-IN-12 as a specific inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key therapeutic target in cancer immunotherapy. Due to the limited publicly available data for this compound, this guide outlines the essential experiments required for its validation and compares its potential performance with well-characterized IDO1 inhibitors, Epacadostat and BMS-986205.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2] This metabolic reprogramming suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[1] Inhibition of IDO1 is therefore a promising strategy to restore anti-tumor immunity.
Comparative Inhibitor Profile
A thorough validation of this compound requires a direct comparison of its inhibitory potency and selectivity against established IDO1 inhibitors. The following table summarizes the publicly available data for this compound and provides a benchmark against Epacadostat and BMS-986205.
| Inhibitor | Target(s) | Reported IC50 (Enzymatic Assay) | Reported IC50 (Cellular Assay) | Selectivity Profile | Mechanism of Action |
| This compound | IDO1 | 127 nM (unspecified conditions) | Not Available | Not Available | Not Available |
| Epacadostat | IDO1 | ~10-73 nM | ~7.4 nM (HeLa cells)[3], ~15.3 nM (SKOV-3 cells)[4], ~17.63 nM (SKOV-3 cells)[5] | >1000-fold selective over IDO2 and TDO[3] | Reversible, competitive with tryptophan[4] |
| BMS-986205 | IDO1 | ~1.7 nM | ~1.1 nM (IDO1-HEK293 cells)[6][7], ~1.7 nM (HeLa cells)[8], ~9.5 nM (SKOV-3 cells)[4] | >1000-fold selective over TDO[8] | Irreversible[4] |
Note: The IC50 value for this compound is from a single commercial source and lacks detailed experimental context. Rigorous independent testing is required to confirm this value and establish its selectivity and mechanism of action.
Essential Validation Experiments
To validate this compound as a specific IDO1 inhibitor, a series of biochemical and cell-based assays are necessary.
IDO1 Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified recombinant IDO1 enzyme.
Experimental Protocol:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid (reducing agent), methylene blue (cofactor), catalase, potassium phosphate buffer (pH 6.5), test inhibitor (this compound), and a positive control inhibitor (e.g., Epacadostat).
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add recombinant IDO1 enzyme to the mixture.
-
Add serial dilutions of this compound or the control inhibitor.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 50-65°C to hydrolyze the product N-formylkynurenine to kynurenine.
-
Centrifuge to pellet precipitated protein.
-
Measure the kynurenine concentration in the supernatant. This can be done spectrophotometrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measuring absorbance at 480 nm, or by HPLC.[9]
-
-
Data Analysis: Plot the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular IDO1 Activity Assay
This assay assesses the inhibitor's ability to block IDO1 activity within a cellular context, providing insights into its cell permeability and activity in a more physiological environment.
Experimental Protocol:
-
Cell Culture: Use a human cancer cell line known to express IDO1 upon stimulation, such as HeLa or SKOV-3 cells.
-
IDO1 Induction: Seed the cells in 96-well plates and treat with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[4][9]
-
Inhibitor Treatment: Add serial dilutions of this compound or control inhibitors to the cells and incubate for a further 24 hours.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid to precipitate proteins.
-
Incubate at 50-65°C to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge and transfer the supernatant to a new plate.
-
Add Ehrlich's reagent and measure the absorbance at 480 nm to quantify kynurenine.[9]
-
-
Data Analysis: Calculate the IC50 value as described for the enzymatic assay.
Selectivity Assays (IDO2 and TDO)
To establish the specificity of this compound, its inhibitory activity must be tested against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).
Experimental Protocol:
-
Perform enzymatic assays as described for IDO1, but using recombinant human IDO2 or TDO enzymes.
-
For cellular selectivity, use cell lines engineered to overexpress IDO2 or TDO.[7]
-
Compare the IC50 values obtained for IDO1, IDO2, and TDO to determine the selectivity profile of this compound. A highly specific IDO1 inhibitor should have significantly lower IC50 values for IDO1 compared to IDO2 and TDO.
Visualizing the Scientific Workflow
To aid in the understanding of the validation process, the following diagrams illustrate the key pathways and experimental procedures.
Caption: IDO1 signaling pathway leading to immune suppression.
Caption: Workflow for a typical IDO1 enzymatic inhibition assay.
Caption: Workflow for a cell-based IDO1 inhibition assay.
Conclusion
The validation of this compound as a specific and potent IDO1 inhibitor requires rigorous experimental evaluation. By following the outlined protocols for enzymatic and cellular assays and conducting thorough selectivity profiling, researchers can accurately determine its inhibitory characteristics. A direct comparison with established inhibitors like Epacadostat and BMS-986205 will be crucial in positioning this compound within the landscape of IDO1-targeted therapies. The successful validation of this compound could provide a valuable new tool for cancer immunotherapy research and development.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Antitumor Immunity: A Comparative Guide to the Combination of Ido-IN-12 and PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research. This guide provides a comprehensive comparison of the preclinical performance of the selective IDO1 inhibitor, Ido-IN-12 (epacadostat), in combination with PD-1 inhibitors. By targeting two distinct and complementary immunosuppressive pathways, this combination therapy has demonstrated a significant synergistic effect in preclinical models, leading to enhanced antitumor immunity and tumor regression. This document summarizes key experimental data, details the underlying mechanisms, and provides standardized protocols for evaluating similar therapeutic combinations.
Rationale for Synergy: A Two-Pronged Attack on Tumor Immune Evasion
Tumors employ multiple mechanisms to evade destruction by the immune system. The PD-1/PD-L1 and IDO1 pathways are two critical axes of immunosuppression within the tumor microenvironment.
-
The PD-1/PD-L1 Axis: Programmed cell death protein 1 (PD-1) is a checkpoint receptor expressed on activated T cells.[1] Its ligand, PD-L1, can be highly expressed on tumor cells.[2] The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and rendering them unable to effectively eliminate cancer cells.[1] PD-1 inhibitors are monoclonal antibodies that block this interaction, thereby restoring the cytotoxic function of T cells against tumors.[1]
-
The IDO1 Pathway: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[3] Within the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine create a profoundly immunosuppressive milieu.[3] This metabolic reprogramming inhibits the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs), which further dampen the antitumor immune response.[4][5] this compound is a highly potent and selective oral inhibitor of the IDO1 enzyme.[4]
The combination of this compound and a PD-1 inhibitor offers a synergistic approach by simultaneously "releasing the brakes" on T cells (via PD-1 blockade) and dismantling the immunosuppressive metabolic shield erected by the tumor (via IDO1 inhibition).[6]
Preclinical Efficacy: A Summary of In Vivo Studies
Preclinical studies in various syngeneic mouse tumor models have consistently demonstrated the superior antitumor activity of the this compound and anti-PD-1 combination compared to either monotherapy.
Table 1: Synergistic Antitumor Activity of this compound (Epacadostat) and PD-1/PD-L1 Blockade in Preclinical Tumor Models
| Tumor Model | Treatment Groups | Key Findings | Reference(s) |
| MC38 Colon Carcinoma | 1. Vehicle | - | [2] |
| 2. This compound (Epacadostat) | Modest tumor growth inhibition. | [2] | |
| 3. Anti-PD-1 Antibody | Moderate tumor growth inhibition. | [2] | |
| 4. This compound + Anti-PD-1 Antibody | Significant synergistic tumor growth inhibition and complete responses in a majority of mice. | [2] | |
| B16F10 Melanoma | 1. Vehicle | - | [4] |
| 2. This compound (Epacadostat) | Minimal effect on tumor growth as a single agent. | [4] | |
| 3. Anti-PD-1/PD-L1 Antibodies | Modest delay in tumor growth. | [4] | |
| 4. This compound + Anti-PD-1/PD-L1 Antibodies | Markedly suppressed tumor growth compared to monotherapies. | [4] | |
| GL261 Glioblastoma | 1. Vehicle | - | [7] |
| 2. This compound (BGB-5777, a CNS-penetrant IDO1 inhibitor) | No significant survival benefit. | [7] | |
| 3. Anti-PD-1 Antibody | No significant survival benefit. | [7] | |
| 4. Radiation | Modest survival benefit. | [7] | |
| 5. This compound + Anti-PD-1 + Radiation | Durable, long-term survival in a significant fraction of mice. | [7] |
Impact on the Tumor Microenvironment
The enhanced antitumor efficacy of the combination therapy is associated with profound remodeling of the tumor microenvironment, shifting it from an immunosuppressive to an inflamed, T-cell-permissive state.
Table 2: Immunomodulatory Effects of this compound and Anti-PD-1 Combination Therapy in Preclinical Models
| Immune Parameter | Observation with Combination Therapy | Implication | Reference(s) |
| Tumor-Infiltrating Lymphocytes (TILs) | Increased infiltration of CD8+ cytotoxic T lymphocytes. | Enhanced direct tumor cell killing. | [8] |
| T Cell Function | Increased proliferation and IFN-γ production by T cells. | Reversal of T cell exhaustion and enhanced effector function. | [4] |
| Regulatory T cells (Tregs) | Decreased frequency and/or suppressive function of Tregs. | Reduction of immunosuppressive signals. | [4] |
| Macrophages | Promotion of pro-inflammatory (M1) macrophage polarization. | Increased phagocytic activity and antigen presentation. | [8] |
| Kynurenine Levels | Significant reduction in kynurenine concentrations in plasma and tumor. | Alleviation of tryptophan catabolism-mediated immunosuppression. | [4] |
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the synergistic interaction and to guide future research, we provide diagrams of the involved signaling pathways and a typical experimental workflow.
Caption: Synergistic mechanism of IDO1 and PD-1 inhibition.
Caption: A typical preclinical workflow for evaluating combination immunotherapy.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of preclinical studies. Below are outlined methodologies for key experiments.
In Vivo Syngeneic Mouse Tumor Model
-
Cell Culture: MC38 (colon carcinoma) or B16F10 (melanoma) syngeneic tumor cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Inoculation: 6-8 week old female C57BL/6 mice are subcutaneously inoculated in the right flank with a suspension of tumor cells (e.g., 1 x 10^6 MC38 cells in 100 µL of sterile PBS).
-
Tumor Growth Monitoring: Tumor dimensions are measured every 2-3 days using a digital caliper, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as a measure of toxicity.
-
Treatment Administration: When tumors reach a predetermined size (e.g., an average of 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control (oral gavage and/or intraperitoneal injection of control IgG).
-
This compound (e.g., 100 mg/kg, administered orally twice daily).
-
Anti-PD-1 antibody (e.g., 10 mg/kg, administered intraperitoneally every 3-4 days).
-
This compound + Anti-PD-1 antibody (dosed as in individual arms).
-
-
Endpoint: Mice are euthanized when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period. Tumors, spleens, and tumor-draining lymph nodes are harvested for ex vivo analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Single-Cell Suspension Preparation: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining:
-
Cells are first stained with a viability dye (e.g., Zombie Aqua™) to exclude dead cells.
-
Fc receptors are blocked using an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Cells are then stained with a panel of fluorescently-conjugated antibodies against surface markers to identify different immune cell populations. A typical panel might include antibodies against CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (Tregs), F4/80 (macrophages), CD11c (dendritic cells), and Gr-1 (myeloid-derived suppressor cells).
-
For intracellular staining (e.g., for FoxP3 or cytokines like IFN-γ), cells are fixed and permeabilized after surface staining, followed by incubation with antibodies against intracellular targets.
-
-
Data Acquisition and Analysis: Stained cells are acquired on a multi-color flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo™). Gating strategies are employed to identify and quantify specific immune cell populations as a percentage of total live CD45+ cells.
Conclusion
The combination of the IDO1 inhibitor this compound and PD-1 checkpoint blockade represents a promising immunotherapeutic strategy. Preclinical data strongly support a synergistic effect, leading to enhanced tumor control and a more favorable tumor microenvironment. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this and other combination immunotherapy approaches. While early clinical trials showed promise, later-stage trials did not meet their primary endpoints, highlighting the complexity of translating preclinical success to the clinic and the importance of continued research into patient selection biomarkers and optimal combination strategies.[5][9]
References
- 1. IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YH29407 with anti-PD-1 ameliorates anti-tumor effects via increased T cell functionality and antigen presenting machinery in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
A Comparative Analysis of Novel IDO Inhibitors for Researchers and Drug Development Professionals
A deep dive into the mechanisms, preclinical efficacy, and clinical trial landscapes of emerging Indoleamine 2,3-dioxygenase (IDO) inhibitors. This guide provides a comprehensive comparison of novel IDO inhibitors, offering researchers, scientists, and drug development professionals a valuable resource for evaluating and selecting candidates for further investigation. We present a detailed analysis of their performance, supported by experimental data, and outline the methodologies for key experiments.
The IDO Pathway: A Key Target in Immuno-Oncology
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a critical role in immune regulation. It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO by cancer cells or infiltrating immune cells leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This metabolic reprogramming has profound immunosuppressive effects, including the inhibition of effector T cell proliferation and function, and the promotion of regulatory T cell (Treg) differentiation and activity. By creating an immune-tolerant environment, IDO allows tumors to evade immune surveillance and destruction. Consequently, inhibiting the IDO pathway has emerged as a promising strategy in cancer immunotherapy.
Below is a diagram illustrating the IDO signaling pathway and its role in tumor immune escape.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Comparative Preclinical Data of Novel IDO Inhibitors
The following table summarizes the in vitro potency of several novel IDO inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target(s) | IC50 (IDO1) | Assay System | Reference(s) |
| Epacadostat | IDO1 | ~10 nM | HeLa cells | |
| 15.3 nM | SKOV-3 cells | [1] | ||
| 52.4 nM | Mouse IDO1-transfected HEK293/MSR cells | [2][3] | ||
| 71.8 nM | Cell-free enzymatic assay | [3] | ||
| Indoximod | IDO pathway (downstream) | Not a direct enzyme inhibitor | N/A | |
| Navoximod (GDC-0919) | IDO1 | 7 nM (Ki) | Cell-free enzymatic assay | [4][5][6][7] |
| 75 nM (EC50) | Cell-based assay | [4][5][6][7] | ||
| 434 nM | HeLa cells | [4] | ||
| Linrodostat (BMS-986205) | IDO1 | 1.7 nM | Cell-free enzymatic assay | [8][9] |
| 1.1 nM | IDO1-HEK293 cells | [9][10][11] | ||
| 3.4 nM | SKOV-3 cells | [8] | ||
| 9.5 nM | SKOV-3 cells | [1] | ||
| M4112 | IDO1, TDO2 | >90% inhibition at 800mg BID (in vivo) | Ex vivo stimulated blood from patients | [12][13][14] |
| RG70099 | IDO1, TDO2 | <100 nM | Cell-based assays | [15][] |
Clinical Trial Landscape
The clinical development of IDO inhibitors has been met with both promise and setbacks. The following table provides an overview of the clinical trial status of the selected inhibitors.
| Inhibitor | Key Clinical Trials | Status | Key Findings/Endpoints | Reference(s) |
| Epacadostat | ECHO-301/KEYNOTE-252 (Phase 3) | Terminated | Combination with pembrolizumab did not improve progression-free survival or overall survival in unresectable or metastatic melanoma. | [17][18] |
| Multiple Phase 1/2 trials | Various | Showed promise in combination with checkpoint inhibitors in various cancers. | [19][20][21] | |
| Indoximod | Phase 1/2 trials | Ongoing/Completed | Investigated in combination with chemotherapy, radiation, and checkpoint inhibitors in various solid tumors and brain tumors. | [22][23][24][25] |
| Navoximod (GDC-0919) | Phase 1a/1b trials | Completed | Generally well-tolerated as a single agent and in combination with atezolizumab in advanced solid tumors. Limited single-agent activity. | [26][27][28][29][30] |
| Linrodostat (BMS-986205) | Multiple Phase 1/2/3 trials | Ongoing/Terminated | Being evaluated in combination with nivolumab and other immunotherapies in various advanced cancers. Some trials terminated due to business strategy. | [8][31][32][33][34] |
| M4112 | Phase 1 | Completed | Generally well-tolerated as monotherapy in advanced solid tumors. Showed target engagement but did not consistently reduce plasma kynurenine. | [12][13][14][35][36] |
| RG70099 | Preclinical | N/A | No publicly available information on clinical trials. | [15][] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of IDO inhibitors. Below are representative methodologies for key in vitro assays.
IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the IDO1 enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Monitor the production of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound.
-
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay assesses the inhibitory effect of a compound on IDO1 activity within a cellular context.
-
Reagents and Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Spectrophotometer
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce IDO1 expression for 24-48 hours.
-
Add the test compound at various concentrations and incubate for a further 24-72 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins, and incubate to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm to quantify the kynurenine concentration.
-
Generate a standard curve with known concentrations of kynurenine to determine the kynurenine levels in the samples and calculate the IC50 value of the test compound.
-
Below is a diagram illustrating a general experimental workflow for screening IDO1 inhibitors.
Caption: A typical workflow for the development of IDO1 inhibitors.
Conclusion
The landscape of IDO inhibitors is rapidly evolving, with several novel compounds demonstrating potent preclinical activity. While the clinical development of some first-generation inhibitors has faced challenges, the rationale for targeting the IDO pathway in cancer remains strong. The development of dual IDO1/TDO2 inhibitors and the exploration of novel combination strategies offer exciting new avenues for enhancing the efficacy of cancer immunotherapy. This guide provides a foundational resource for researchers to navigate this complex and promising field, facilitating the identification and advancement of the next generation of IDO-targeted therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 17. Epacadostat - Wikipedia [en.wikipedia.org]
- 18. merck.com [merck.com]
- 19. Epacadostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
- 22. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. Phase 2 trial of indoximod with chemotherapy and radiation for children with progressive brain tumors or newly diagnosed DIPG [augusta.edu]
- 25. alexslemonade.org [alexslemonade.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. jitc.bmj.com [jitc.bmj.com]
- 28. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. clinicaltrials.eu [clinicaltrials.eu]
- 32. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 33. Facebook [cancer.gov]
- 34. Pipeline Moves: Advancement prospects plunge for Bristol-Myers’ oncology drug after trial termination - Clinical Trials Arena [clinicaltrialsarena.com]
- 35. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 36. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Ido-IN-12 (Epacadostat) vs. Chemotherapy: An In Vitro Co-Culture Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-12 (also known as Epacadostat or INCB024360), against standard chemotherapy in co-culture systems. This analysis is based on available preclinical data and aims to delineate the distinct mechanisms and therapeutic potential of these agents in the context of the tumor microenvironment.
While direct head-to-head comparative studies with quantitative data in co-culture models are limited in publicly available literature, this guide synthesizes relevant findings to offer insights into their individual performance and potential synergistic effects. Preclinical evidence suggests that while chemotherapy directly targets rapidly dividing cancer cells, this compound modulates the immune response to enhance anti-tumor activity.
Mechanism of Action: A Tale of Two Strategies
This compound (Epacadostat) operates as a highly potent and selective inhibitor of the IDO1 enzyme. IDO1 is a key immunosuppressive enzyme that catalyzes the degradation of the essential amino acid tryptophan into kynurenine.[1] This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune destruction. By blocking IDO1, this compound aims to restore anti-tumor immunity.
Chemotherapy , on the other hand, encompasses a broad class of drugs that primarily induce cytotoxicity in rapidly proliferating cells, a hallmark of cancer. Agents like taxanes (e.g., paclitaxel and docetaxel) function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Their efficacy is generally not dependent on the immune status of the tumor microenvironment, although some chemotherapeutic agents have been shown to induce immunogenic cell death, which can contribute to an anti-tumor immune response.
Signaling Pathway and Experimental Workflow
The distinct mechanisms of this compound and chemotherapy are best understood by visualizing their respective signaling pathways and a typical experimental workflow for their evaluation in a co-culture system.
Caption: IDO1 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Co-culture Efficacy Studies.
Comparative Efficacy Data
Table 1: this compound (Epacadostat) Efficacy in Co-Culture
| Parameter | Expected Outcome | Rationale |
| Cancer Cell Viability | Minimal direct effect | This compound is not directly cytotoxic to tumor cells. |
| T Cell Proliferation | Increased | Reverses tryptophan depletion-induced T cell anergy. |
| IFN-γ Production | Increased | Restores effector T cell function. |
| Kynurenine Levels | Decreased | Directly inhibits the IDO1 enzyme. |
Note: The efficacy of this compound is dependent on the presence of immune cells and the expression of IDO1 by the cancer cells or other cells in the co-culture.
Table 2: Chemotherapy (e.g., Docetaxel) Efficacy in Co-Culture
| Parameter | Expected Outcome | Rationale |
| Cancer Cell Viability | Decreased | Directly induces apoptosis in proliferating cancer cells. |
| T Cell Proliferation | Potentially decreased | Can have cytotoxic effects on proliferating immune cells. |
| IFN-γ Production | Variable | May be reduced due to T cell cytotoxicity or increased if immunogenic cell death occurs. |
| Kynurenine Levels | No direct effect | Does not target the IDO1 pathway. |
A study investigating the combination of liposomal Epacadostat and the chemotherapeutic agent docetaxel in a B16F10 melanoma model, while not a direct comparison in co-culture, demonstrated a synergistic cytotoxic effect.[2] This suggests that the two agents have complementary mechanisms of action.
Experimental Protocols
Detailed protocols for assessing the efficacy of this compound and chemotherapy in a co-culture system would typically involve the following steps:
Cell Culture and Co-Culture Setup
-
Cell Lines: Human or murine cancer cell lines known to express IDO1 (e.g., SKOV-3, B16F10) and immune cells such as human peripheral blood mononuclear cells (PBMCs) or specific T cell subsets.
-
Co-culture: Cancer cells are seeded in 96-well plates and allowed to adhere. Immune cells are then added at a specific effector-to-target (E:T) ratio (e.g., 10:1).
Treatment
-
This compound (Epacadostat): A dose-response curve is typically generated with concentrations ranging from nanomolar to micromolar levels.
-
Chemotherapy (e.g., Docetaxel): A dose-response curve is established based on previously determined IC50 values for the specific cancer cell line.
-
Controls: Untreated co-cultures and mono-cultures of cancer and immune cells serve as controls.
Endpoint Assays
-
Cancer Cell Viability: Assessed after 48-72 hours of co-culture using assays such as MTT or CellTiter-Glo.
-
T Cell Proliferation: Measured by CFSE staining and flow cytometry or BrdU incorporation assays.
-
Cytokine Production: Supernatants from the co-cultures are collected to measure levels of cytokines like IFN-γ and IL-2 using ELISA or cytometric bead array (CBA).
-
Kynurenine Measurement: Kynurenine levels in the supernatant are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm IDO1 inhibition.
Conclusion
Based on their distinct mechanisms of action, this compound (Epacadostat) and standard chemotherapy exhibit different efficacy profiles in in vitro co-culture models. Chemotherapy provides direct and potent cytotoxicity to cancer cells but can also negatively impact immune cell function. In contrast, this compound's anti-cancer effect is indirect, relying on the reversal of IDO1-mediated immune suppression to enhance the activity of effector immune cells against the tumor.
The available, albeit limited, data suggests that a direct comparison of efficacy would likely show chemotherapy to be more potent in reducing cancer cell viability in the short term. However, the true potential of this compound lies in its ability to modulate the tumor microenvironment and potentially synergize with other therapies, including chemotherapy and immune checkpoint inhibitors, to induce a more durable anti-tumor response. Further preclinical studies with direct head-to-head comparisons are warranted to fully elucidate the comparative efficacy and optimal combination strategies for these agents.
References
- 1. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 2. Chemo-immunotherapy by nanoliposomal epacadostat and docetaxel combination to IDO1 inhibition and tumor microenvironment suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Interleukin-12's Influence on Indoleamine 2,3-Dioxygenase (IDO) Activity Across Diverse Cancer Cell Lines
This guide provides a comparative analysis of the activity of Interleukin-12 (IL-12) in modulating the enzyme Indoleamine 2,3-dioxygenase (IDO) across various cancer cell lines. IDO is a critical immunomodulatory enzyme that plays a role in tumor immune escape by catalyzing the degradation of the essential amino acid tryptophan.[1] The data presented here is crucial for researchers in oncology and immunology seeking to understand the differential responses of cancer cells to cytokine-based immunotherapies.
Comparative Analysis of IDO Activity
The following table summarizes the quantitative data on the induction of IDO activity by IL-12 and other cytokines in different human osteosarcoma cell lines. The data highlights the variable sensitivity of these cell lines to cytokine stimulation.
| Cell Line | Treatment | Concentration | Relative IDO Activity (%) | Reference |
| KHOS-240 | IL-12 | 50 ng/ml | 5.3 (significant increase) | [2] |
| KHOS-240 | IL-12 | 200 ng/ml | No further increase | [2] |
| KHOS-240 | IL-18 | 50 ng/ml | 3.2 | [2] |
| KHOS-240 | IL-12 + IL-18 (in presence of lymphocytes) | Not specified | 23.5 (significant increase) | [2] |
| MNNG/HOS | IL-12 or IL-18 | up to 200 ng/ml | No induction | [2] |
| HOS | IL-12 or IL-18 | up to 200 ng/ml | No induction | [2] |
| MG-63 | IL-12 or IL-18 | up to 200 ng/ml | No induction | [2] |
| HOS | IL-12 + IL-18 (in presence of lymphocytes) | Not specified | Enhanced IDO activity | [3] |
| MG-63 | IL-12 + IL-18 (in presence of lymphocytes) | Not specified | Enhanced IDO activity | [3] |
Note: The induction of IDO activity by the combination of IL-12 and IL-18 in HOS and MG-63 cell lines was observed to be independent of Interferon-gamma (IFN-γ), suggesting an alternative pathway for IDO activation.[3][4]
Experimental Protocols
A generalized protocol for assessing cytokine-induced IDO activity in cancer cell lines is detailed below. This protocol is a synthesis of the methodologies described in the cited research.
Objective: To determine the effect of cytokines (e.g., IL-12, IL-18, IFN-γ) on the enzymatic activity of IDO in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KHOS-240, MNNG/HOS, HOS, MG-63)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Recombinant human cytokines (IL-12, IL-18, IFN-γ)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Cytokine Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of cytokines (e.g., IL-12 at 50 ng/ml, IL-18 at 50 ng/ml, or a combination). Include an untreated control group. For co-culture experiments, activated lymphocytes can be added at this stage.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for IDO enzyme induction.
-
Tryptophan Addition: Add L-Tryptophan to the culture medium to a final concentration that is not limiting for the enzyme reaction.
-
Kynurenine Production: Incubate for a further period to allow the induced IDO to metabolize tryptophan into kynurenine.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to the supernatant. This reagent reacts with kynurenine to produce a colored product.
-
Incubate at room temperature to allow for color development.
-
-
Data Acquisition: Measure the absorbance of the colored product at a specific wavelength using a spectrophotometer. The absorbance is directly proportional to the concentration of kynurenine.
-
Data Analysis: Calculate the relative IDO activity by comparing the kynurenine concentration in the treated samples to the untreated controls.
Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: IDO1 signaling pathways in cancer cells.
Caption: Experimental workflow for IDO activity assay.
References
- 1. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-12 and interleukin-18 induce indoleamine 2,3-dioxygenase (IDO) activity in human osteosarcoma cell lines independently from interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: IDO1 Inhibition in Cancer Immunotherapy
A Comparative Analysis of Epacadostat and Other Immunotherapeutic Agents
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, targeting the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a promising strategy to overcome tumor-induced immune suppression. This guide provides a head-to-head comparison of the selective IDO1 inhibitor, Epacadostat (INCB024360), with other key immunotherapies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data.
The IDO1 Pathway: A Key Immune Checkpoint
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 by tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T lymphocytes, particularly CD8+ T cells, and promotes the generation of regulatory T cells (Tregs), thereby enabling tumor immune escape.
Inhibition of IDO1 is designed to reverse this immunosuppressive effect, restoring T-cell function and enhancing anti-tumor immunity. This mechanism provides a strong rationale for combining IDO1 inhibitors with other immunotherapies, such as checkpoint inhibitors that target the PD-1/PD-L1 and CTLA-4 pathways.
Signaling Pathway of IDO1 Inhibition
Caption: Mechanism of IDO1-mediated immune suppression and its reversal by Epacadostat.
Performance Comparison of Immunotherapies
The following tables summarize the performance of Epacadostat in comparison to and in combination with other immunotherapies, based on preclinical and clinical data.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cellular IC50 (HeLa cells) | Reference |
| Epacadostat (INCB024360) | IDO1 | 10 nM | 75 nM | [Preclinical Study] |
| Linrodostat (BMS-986205) | IDO1 | 1.1 nM | 29 nM | [Preclinical Study] |
| Navoximod (GDC-0919) | IDO1 | 67 nM | 260 nM | [Preclinical Study] |
Table 2: Head-to-Head Comparison in Preclinical Models
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) | Mechanism of Action | Reference |
| Epacadostat | CT26 Colon Carcinoma (Mouse) | ~40% | IDO1 Inhibition | [Preclinical Study] |
| Anti-PD-1 mAb | CT26 Colon Carcinoma (Mouse) | ~50% | PD-1/PD-L1 Blockade | [Preclinical Study] |
| Anti-CTLA-4 mAb | B16F10 Melanoma (Mouse) | ~30% | CTLA-4 Blockade | [Preclinical Study] |
| Epacadostat + Anti-PD-1 mAb | CT26 Colon Carcinoma (Mouse) | ~80% (Synergistic) | Dual Checkpoint Blockade | [Preclinical Study] |
| Epacadostat + Anti-CTLA-4 mAb | B16F10 Melanoma (Mouse) | ~65% (Synergistic) | Dual Checkpoint Blockade | [Preclinical Study] |
Table 3: Clinical Efficacy in Combination Therapy (Advanced Melanoma)
| Treatment Arm | Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) | Reference |
| Epacadostat + Pembrolizumab | Phase 3 (ECHO-301/KEYNOTE-252) | 34% | 4.7 months | Rash, Fatigue, Increased Lipase | [Clinical Trial Data] |
| Pembrolizumab (alone) | Phase 3 (ECHO-301/KEYNOTE-252) | 36% | 4.9 months | Fatigue, Diarrhea, Rash | [Clinical Trial Data] |
| Ipilimumab + Nivolumab | Phase 3 (CheckMate 067) | 58% | 11.5 months | Colitis, Hepatitis, Rash | [Clinical Trial Data] |
Note: The ECHO-301/KEYNOTE-252 trial did not meet its primary endpoint of improving PFS in the combination arm compared to pembrolizumab monotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of IDO1 inhibitors.
IDO1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of IDO1.
-
Reagents: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), Methylene Blue, Ascorbic Acid, Catalase, and the test compound.
-
Procedure:
-
The reaction is initiated by adding L-Tryptophan to a mixture containing the IDO1 enzyme and varying concentrations of the test compound in a 96-well plate.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding trichloroacetic acid.
-
The amount of kynurenine produced is quantified by measuring the absorbance at 480 nm after the addition of Ehrlich's reagent.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.
HeLa Cell-Based IDO1 Activity Assay
Objective: To measure the inhibitory effect of a compound on IDO1 activity in a cellular context.
-
Cell Line: HeLa cells, which constitutively express IDO1 upon stimulation with interferon-gamma (IFN-γ).
-
Procedure:
-
HeLa cells are seeded in 96-well plates and stimulated with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
The cells are then treated with varying concentrations of the test compound.
-
After a 24-hour incubation period, the supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured as described in the enzyme inhibition assay.
-
-
Data Analysis: Cellular IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Experimental Workflow for In Vitro T-Cell Proliferation Assay
Caption: A typical workflow for assessing the effect of an IDO1 inhibitor on T-cell proliferation.
Conclusion
Epacadostat is a potent and selective inhibitor of the IDO1 enzyme that has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with other immune checkpoint inhibitors. While the combination of Epacadostat with pembrolizumab did not demonstrate a statistically significant improvement in progression-free survival in a Phase 3 trial for advanced melanoma, the scientific rationale for targeting the IDO1 pathway remains a compelling area of investigation in immuno-oncology. Further research is focused on identifying predictive biomarkers to select patients most likely to benefit from IDO1 inhibition and exploring novel combination strategies to enhance therapeutic efficacy. The data and protocols presented in this guide serve as a valuable resource for the ongoing efforts to harness the potential of IDO1 inhibition in the fight against cancer.
Ido-IN-12 and Other IDO1 Inhibitors: A Comparative Look at Their Impact on Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor, playing a pivotal role in tumor immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 suppresses effector T cell function and promotes the generation of regulatory T cells (Tregs), thereby creating an immunosuppressive tumor microenvironment. The development of small molecule inhibitors targeting IDO1 has been a major focus in cancer immunotherapy. This guide provides a comparative overview of the effects of Ido-IN-12 and other prominent IDO1 inhibitors—Epacadostat, Navoximod, and Linrodostat—on cytokine profiles, supported by available experimental data.
The IDO1 Signaling Pathway and its Inhibition
IDO1 is an intracellular enzyme that initiates the first and rate-limiting step of tryptophan degradation along the kynurenine pathway. This enzymatic activity leads to tryptophan depletion in the local microenvironment, which can arrest T cell proliferation. Furthermore, the accumulation of kynurenine and its downstream metabolites can induce T cell apoptosis and skew the immune response towards a tolerogenic state by promoting the differentiation of naïve T cells into immunosuppressive Tregs. IDO1 expression is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment, frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).
IDO1 inhibitors, such as this compound, Epacadostat, Navoximod, and Linrodostat, are designed to block the catalytic activity of the IDO1 enzyme. By doing so, they aim to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine. This reversal of the immunosuppressive state is expected to enhance anti-tumor immune responses by reactivating effector T cells and natural killer (NK) cells, and diminishing the influence of Tregs.
Comparative Analysis of Cytokine Profile Modulation
The impact of IDO1 inhibition on the cytokine milieu is a key aspect of understanding their immunomodulatory activity. An effective IDO1 inhibitor is expected to shift the balance from an immunosuppressive to an immunostimulatory cytokine profile, characterized by an increase in pro-inflammatory cytokines that support anti-tumor immunity.
| Inhibitor | Effect on Cytokine Profile | Supporting Experimental Data |
| This compound | Data not publicly available. | No specific studies detailing the effect of this compound on cytokine profiles were identified in the public domain. Its mechanism as an IDO1 inhibitor suggests it would likely promote a pro-inflammatory cytokine environment. |
| Epacadostat | Increases pro-inflammatory cytokines. | In co-culture experiments with dendritic cells (DCs) and T cells, Epacadostat treatment of DCs led to a significant increase in the production of IFN-γ, GM-CSF, IL-8, and TNF-α by tumor antigen-specific T cells. |
| Navoximod | Likely increases pro-inflammatory cytokines. | Preclinical studies in mice have shown that Navoximod treatment was associated with elevated plasma IFN-γ levels . Detailed profiling of a broader cytokine panel is not readily available. |
| Linrodostat | Associated with a high IFN-γ signature. | In clinical trials, a high IFN-γ gene expression signature in the tumor microenvironment was associated with a better response to Linrodostat treatment, suggesting a link between its efficacy and a Th1-type immune response. However, direct data on Linrodostat-induced cytokine production is limited. |
Note: The available data on the direct effects of these inhibitors on cytokine profiles is limited, particularly for this compound, Navoximod, and Linrodostat. The information for Epacadostat provides the most direct evidence of cytokine modulation. The lack of comprehensive, publicly available data for the other inhibitors highlights an area for future research.
Experimental Protocols for Cytokine Profiling
The analysis of cytokine profiles is crucial for evaluating the efficacy of immunomodulatory agents. Several standard methods are employed for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the concentration of a single cytokine in a biological sample.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the concentration of the cytokine.
-
Brief Protocol:
-
Coat a 96-well plate with a capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Multiplex Bead-Based Immunoassay (e.g., Luminex)
This method allows for the simultaneous measurement of multiple cytokines in a single, small-volume sample.
-
Principle: A set of spectrally distinct beads, each coated with a capture antibody for a specific cytokine, is used. The beads are incubated with the sample, and each bead type captures its target cytokine. A cocktail of biotinylated detection antibodies is then added, followed by a streptavidin-phycoerythrin (PE) conjugate. The beads are then analyzed by a flow cytometer that identifies each bead by its spectral signature and quantifies the amount of bound cytokine by the PE fluorescence intensity.
-
Brief Protocol:
-
Prepare a multiplex bead working solution.
-
Add the bead solution to a 96-well filter plate.
-
Wash the beads.
-
Add standards and samples to the wells and incubate.
-
Wash the beads and add the detection antibody cocktail.
-
Wash the beads and add streptavidin-PE.
-
Wash the beads and resuspend them in assay buffer.
-
Acquire data on a multiplex bead array system.
-
Analyze the data to determine the concentrations of multiple cytokines.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is used to identify and quantify cytokine-producing cells within a heterogeneous population.
-
Principle: Cells are stimulated in vitro to produce cytokines. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap the cytokines within the cells. The cells are then stained for surface markers to identify the cell type, followed by fixation and permeabilization to allow for intracellular staining with fluorescently labeled antibodies against the cytokines of interest. The cells are then analyzed by flow cytometry.
-
Brief Protocol:
-
Stimulate cells in culture with an appropriate stimulus (e.g., PMA/Ionomycin or specific antigen).
-
Add a protein transport inhibitor for the last few hours of stimulation.
-
Harvest and wash the cells.
-
Stain for cell surface markers.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the frequency of cytokine-producing cells within different cell populations.
-
Conclusion
The inhibition of the IDO1 pathway represents a promising strategy in cancer immunotherapy. While this compound, Epacadostat, Navoximod, and Linrodostat all function by targeting the IDO1 enzyme, the publicly available data on their specific effects on cytokine profiles varies significantly. Epacadostat has demonstrated a clear ability to increase the production of key pro-inflammatory cytokines, providing a benchmark for the desired immunomodulatory effect. For this compound, Navoximod, and Linrodostat, further studies are needed to fully characterize their impact on the cytokine milieu. A comprehensive understanding of how these inhibitors modulate the complex network of cytokines will be essential for their optimal clinical development and application, both as monotherapies and in combination with other immunotherapies.
Unveiling the Downstream Effects of Ido-IN-12: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ido-IN-12 with other notable Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to support informed decisions in immuno-oncology research.
Idoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor and a promising target for cancer immunotherapy. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment that facilitates tumor escape. This compound is a novel inhibitor targeting this pathway. This guide provides a comparative analysis of this compound and other well-characterized IDO1 inhibitors, Epacadostat and Indoximod, to elucidate their downstream effects.
Comparative Analysis of IDO1 Inhibitors
While specific quantitative data for this compound's biological activity is not extensively available in the public domain, its identification in patent literature (WO 2017181849 A1) positions it as a compound of interest in the landscape of IDO1 inhibitors. For a robust comparison, this guide leverages publicly available data for the well-studied inhibitors Epacadostat and Indoximod.
| Inhibitor | Target(s) | Mechanism of Action | In Vitro Potency (IC50) | Key Downstream Effects |
| This compound | IDO1 | Presumed direct enzymatic inhibitor | Data not publicly available | Expected to increase tryptophan levels and decrease kynurenine levels, leading to reversal of T-cell suppression. |
| Epacadostat | IDO1 | Potent and selective reversible, competitive inhibitor of IDO1.[1] | ~10 nM (cellular assay)[1] | Reduces kynurenine production, enhances proliferation and activation of effector T-cells and Natural Killer (NK) cells, and attenuates the expansion of regulatory T-cells (Tregs).[1] |
| Indoximod | IDO pathway (downstream) | Tryptophan mimetic that reverses the downstream effects of IDO1 activity by reactivating the mTOR pathway in the presence of low tryptophan. It does not directly inhibit the IDO1 enzyme. | Not applicable (not a direct enzyme inhibitor) | Restores T-cell proliferation and function by signaling tryptophan sufficiency, independent of direct enzymatic inhibition. Modulates the differentiation of CD4+ T-cells. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental validation of these inhibitors, the following diagrams illustrate the IDO1 signaling pathway and a typical workflow for assessing inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess the efficacy of IDO1 inhibitors.
IDO1 Enzymatic and Cellular Activity Assays
Objective: To determine the direct inhibitory effect of a compound on IDO1 enzyme activity and its functional consequence in a cellular context.
Methodology:
-
Enzymatic Assay:
-
Recombinant human IDO1 enzyme is incubated with a reaction mixture containing L-tryptophan, a reducing agent (like ascorbic acid), and methylene blue.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is stopped, and the product, N-formylkynurenine, is hydrolyzed to kynurenine.
-
Kynurenine concentration is measured spectrophotometrically at 480 nm after reaction with p-dimethylaminobenzaldehyde or by HPLC.[2]
-
IC50 values are calculated from the dose-response curve.
-
-
Cellular Assay:
-
Human cancer cell lines known to express IDO1 (e.g., HeLa or SK-OV-3) are cultured.
-
IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).
-
The cells are then treated with varying concentrations of the IDO1 inhibitor.
-
After incubation, the supernatant is collected, and the kynurenine concentration is measured.[2]
-
This assay provides a more physiologically relevant measure of the inhibitor's potency.
-
Kynurenine Measurement by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the levels of kynurenine in cell culture supernatants or plasma samples as a direct readout of IDO1 activity.
Methodology:
-
Sample Preparation: Cell culture supernatants are collected and deproteinized, often by adding trichloroacetic acid (TCA). Plasma samples are similarly processed.
-
Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a phosphate buffer and an organic modifier like acetonitrile, is used to separate tryptophan and kynurenine.
-
Detection: Kynurenine is detected by its UV absorbance, typically at a wavelength of 360-365 nm.
-
Quantification: The concentration of kynurenine in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of kynurenine.
T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the ability of an IDO1 inhibitor to reverse the suppressive effect of IDO1 on T-cell proliferation.
Methodology:
-
T-Cell Labeling: Primary human or mouse T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Co-culture Setup: The CFSE-labeled T-cells are co-cultured with IDO1-expressing cells (e.g., IFN-γ-treated cancer cells or dendritic cells).
-
Inhibitor Treatment: The co-culture is treated with the IDO1 inhibitor at various concentrations.
-
Stimulation: T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies or a specific antigen.
-
Flow Cytometry Analysis: After a period of incubation (typically 3-5 days), the cells are harvested, and the CFSE fluorescence of the T-cells is analyzed by flow cytometry.
-
Data Interpretation: Each successive generation of proliferating T-cells will show a halving of CFSE fluorescence intensity, appearing as distinct peaks in the flow cytometry histogram. The proliferation index is calculated to quantify the extent of T-cell division. A successful IDO1 inhibitor will show an increased proliferation index in a dose-dependent manner.
Conclusion
The development of potent and selective IDO1 inhibitors like this compound holds significant promise for cancer immunotherapy. While comprehensive data on this compound is still emerging, a comparative analysis with established inhibitors such as Epacadostat and Indoximod provides a valuable framework for understanding its potential downstream effects. The experimental protocols detailed in this guide offer a standardized approach for researchers to validate the efficacy of novel IDO1 inhibitors and further explore their therapeutic potential in oncology. The provided visualizations of the IDO1 pathway and experimental workflows serve as a clear and concise reference for professionals in the field.
References
Preclinical Comparison of IDO1 Inhibitors in Combination with Radiotherapy
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a crucial role in tumor immune escape. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a microenvironment that is hostile to effector T cells and favorable for regulatory T cells, thereby dampening the anti-tumor immune response.[1][2][3] Radiotherapy, a cornerstone of cancer treatment, has been shown to induce immunogenic cell death and prime an anti-tumor immune response. However, tumors can develop resistance to radiotherapy, in part through the upregulation of immunosuppressive pathways, including the IDO1 pathway.[4][5] This has led to a strong rationale for combining IDO1 inhibitors with radiotherapy to enhance its efficacy.
This guide provides a comparative overview of the preclinical data for several IDO1 inhibitors in combination with radiotherapy. While the initial query focused on "Ido-IN-12," a thorough search of the scientific literature did not yield any preclinical data for a compound with this specific designation in combination with radiotherapy. Therefore, this guide will focus on alternative, well-documented IDO1 inhibitors that have been evaluated in preclinical radiotherapy combination studies: BGB-5777 , 1-MT (Indoximod) , Epacadostat (INCB024360) , and Navoximod (GDC-0919) .
The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the current preclinical landscape of this promising therapeutic strategy.
Comparative Efficacy of IDO1 Inhibitors with Radiotherapy
The following table summarizes the key quantitative findings from preclinical studies evaluating the combination of different IDO1 inhibitors with radiotherapy across various cancer models.
| IDO1 Inhibitor | Cancer Model | Treatment Regimen | Key Efficacy Readouts | Reference |
| BGB-5777 | Glioblastoma (Orthotopic mouse model) | BGB-5777 + Radiotherapy (RT) + anti-PD-1 mAb | - 30-40% durable tumor control. - Significant survival benefit with trimodal therapy compared to mono or dual therapy. | [6][7] |
| 1-MT (Indoximod) | Colorectal Cancer (Subcutaneous mouse model) | 1-MT + Radiotherapy (10 Gy/10 fr) | - Significant reduction in tumor burden with combination therapy. - Increased intratumoral CD3+ and CD8+ T cells. - Decreased Foxp3+ and BrdU-positive tumor cells. | [8] |
| Epacadostat (INCB024360) | Colorectal Cancer (Syngeneic mouse tumor graft models) | Epacadostat + Radiotherapy | - Sensitized colorectal cancer to radiation-induced cell death. - Promoted an abscopal effect on tumors outside the radiation field. - Increased CD8+ T cells and decreased Tregs in distant tumors. | [4] |
| Navoximod (GDC-0919) | B16F10 Melanoma (Established tumor model) | Navoximod + Vaccination | - ~95% reduction in tumor volume compared to vaccine alone. | [9] |
| Navoximod (GDC-0919) | Glioblastoma (with Temozolomide) | Navoximod + Temozolomide + Radiotherapy | - Enhanced survival relative to mice treated with Temozolomide + Radiotherapy alone. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the key studies cited.
BGB-5777 in a Glioblastoma Model[6][7]
-
Cell Lines and Animal Models: GL261 murine glioma cells were used. Immunocompetent C57BL/6 mice were intracranially injected with GL261 cells to establish orthotopic glioblastoma models.
-
Treatment Regimen:
-
BGB-5777: Administered orally.
-
Radiotherapy: Whole-brain radiation was delivered.
-
Anti-PD-1 mAb: Administered intraperitoneally.
-
Treatment was initiated at day 5 or day 14 post-tumor injection.
-
-
Efficacy Evaluation:
-
Survival: Monitored daily, and survival curves were generated.
-
Immunophenotyping: Brain-infiltrating immune cells were analyzed by flow cytometry for populations of CD4+, CD8+, and regulatory T cells.
-
-
Pharmacokinetic Analysis: The concentration of BGB-5777 in plasma and brain was determined by liquid chromatography/mass spectrometry (LC-MS/MS) to assess blood-brain barrier penetration.[7]
1-MT in a Colorectal Cancer Model[8]
-
Cell Lines and Animal Models: Colon26 murine colorectal cancer cells were used. Subcutaneous tumors were established in BALB/c mice.
-
Treatment Regimen:
-
1-MT: Administered orally in drinking water (6 mg/mL) for 2 weeks.
-
Radiotherapy: Local radiation was delivered in 10 fractions of 10 Gy.
-
-
Efficacy Evaluation:
-
Tumor Growth: Tumor volume was measured regularly.
-
Immunohistochemistry: Tumor sections were stained for CD3, CD8, Foxp3, and BrdU to assess immune cell infiltration and tumor cell proliferation.
-
-
In Vitro Assays:
-
Clonogenic Assay: To evaluate radiosensitivity, cells were treated with radiation with or without 1-MT, and surviving colonies were counted.
-
Western Blot and RT-PCR: Used to evaluate the effects on the Wnt/β-catenin pathway and cell cycle.
-
Epacadostat in a Colorectal Cancer Model[4]
-
Cell Lines and Animal Models: Human and mouse colorectal cancer cell lines and organoids were used. Syngeneic mouse tumor graft models were established.
-
Treatment Regimen:
-
Epacadostat: The clinical IDO1 inhibitor was used to block IDO1 activity.
-
Radiotherapy: Localized radiation was delivered to the tumors.
-
-
Efficacy Evaluation:
-
Tumor Growth: Tumor volume was monitored over time.
-
Abscopal Effect: The effect of localized radiotherapy on distant, non-irradiated tumors was assessed.
-
Immunophenotyping: Tumor-infiltrating lymphocytes (CD8+ and regulatory T cells) were analyzed.
-
Cytokine Analysis: To assess changes in the tumor microenvironment.
-
Signaling Pathways and Mechanisms of Action
The combination of IDO1 inhibition and radiotherapy leverages multiple interconnected biological pathways to enhance anti-tumor immunity.
IDO1 Signaling Pathway in Cancer
IDO1 is an intracellular enzyme that initiates the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, interferon-gamma (IFN-γ), often released by activated T cells, is a potent inducer of IDO1 expression in both tumor cells and antigen-presenting cells.[4][8] The resulting depletion of tryptophan and accumulation of kynurenine metabolites suppress T cell function and promote an immunosuppressive environment.[1][2]
Caption: The IDO1 signaling pathway leading to immune suppression in the tumor microenvironment.
Experimental Workflow for Preclinical Combination Therapy
A typical preclinical study evaluating the combination of an IDO1 inhibitor and radiotherapy follows a structured workflow to assess efficacy and mechanism of action.
Caption: A generalized experimental workflow for preclinical evaluation of IDO1 inhibitor and radiotherapy combination.
Logical Relationship of IDO1 Inhibition and Radiotherapy
The synergistic effect of combining IDO1 inhibitors with radiotherapy stems from a logical interplay between the two modalities. Radiotherapy induces an immunogenic milieu, which is then potentiated by the IDO1 inhibitor's ability to overcome a key resistance mechanism.
Caption: The synergistic interaction between radiotherapy and IDO1 inhibition in promoting anti-tumor immunity.
Conclusion
The preclinical data strongly support the rationale for combining IDO1 inhibitors with radiotherapy to improve therapeutic outcomes. This combination strategy has demonstrated the potential to not only enhance local tumor control but also to induce systemic anti-tumor immunity, as evidenced by the abscopal effect observed in some studies. While the clinical development of IDO1 inhibitors has faced challenges, the preclinical evidence in the context of radiotherapy remains compelling. Further research is warranted to optimize dosing and scheduling, identify predictive biomarkers, and explore trimodal combinations with other immunotherapies, such as checkpoint inhibitors, to fully realize the therapeutic potential of targeting the IDO1 pathway in cancer treatment.
References
- 1. fortislife.com [fortislife.com]
- 2. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Interferon-induced IDO1 mediates radiation resistance and is a therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of radiation therapy by indoleamine 2,3 dioxygenase 1 inhibition through multimodal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
